Dihydroergotamine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H37N5O5 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1/i2D3 |
InChI Key |
LUZRJRNZXALNLM-XZIGPDOVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dihydroergotamine-d3: A Technical Overview of its Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (B1670595) (DHE) is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine and cluster headaches for decades.[1][2] Its deuterated analog, Dihydroergotamine-d3 (DHE-d3), serves as a critical internal standard for bioanalytical and pharmacokinetic studies, enabling precise quantification of DHE in biological matrices.[3] This technical guide provides an in-depth exploration of the chemical properties of DHE-d3, alongside detailed experimental protocols and a visualization of its primary signaling pathway. While much of the experimental data is derived from its non-deuterated counterpart, this document extrapolates and presents the information in the context of DHE-d3 for the relevant scientific audience.
Core Chemical Properties
The introduction of three deuterium (B1214612) atoms into the dihydroergotamine structure results in a molecule with a slightly higher molecular weight, but with chemical and pharmacological properties that are, for all practical purposes, identical to those of DHE. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based assays, as it can be distinguished from the endogenous analyte by its mass-to-charge ratio.
Table 1: General and Physical/Chemical Properties of Dihydroergotamine and this compound
| Property | Dihydroergotamine | This compound | Reference |
| IUPAC Name | (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene-4-carboxamide | (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-6-(methyl-d3)-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene-4-carboxamide | [1][3] |
| Molecular Formula | C₃₃H₃₇N₅O₅ | C₃₃H₃₄D₃N₅O₅ | [4] |
| Molecular Weight | 583.68 g/mol | 586.70 g/mol (approx.) | [4] |
| Appearance | White to faintly yellow crystalline powder | White to faintly yellow crystalline powder | [5] |
| Melting Point | 239 °C | Not specified, expected to be similar to DHE | [6] |
| Water Solubility | 0.229 mg/mL | Not specified, expected to be similar to DHE | [7] |
| logP | 3.04 | Not specified, expected to be similar to DHE | [7] |
| pKa (Strongest Acidic) | 9.71 | Not specified, expected to be similar to DHE | [7] |
| pKa (Strongest Basic) | 8.39 | Not specified, expected to be similar to DHE | [7] |
| Storage Temperature | -20°C | -20°C | [8] |
Signaling Pathway and Mechanism of Action
Dihydroergotamine exerts its therapeutic effects primarily through its interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[9] Its action as a potent agonist at these receptors is believed to result in the constriction of cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain.[10] DHE also exhibits affinity for dopamine (B1211576) and adrenergic receptors, contributing to its complex pharmacological profile.[11]
Experimental Protocols
The quantification of this compound, primarily in its role as an internal standard, necessitates highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for the Determination of Dihydroergotamine in Pharmaceutical Preparations
This protocol is adapted from a method for the analysis of Dihydroergotamine Mesylate and is applicable for the analysis of DHE-d3 with appropriate adjustments to the retention time and standard concentrations.[12]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity or equivalent system equipped with a quaternary pump, autosampler, and fluorescence detector.
-
Column: Agilent Eclipse XDB-C8, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of Buffer (containing 1.5% Formic Acid) and Acetonitrile (ACN) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Fluorescence Detection:
-
Excitation Wavelength: 280 nm.
-
Emission Wavelength: 350 nm.
-
-
Injection Volume: 20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to obtain a stock solution of a known concentration. Further dilute with the mobile phase to prepare working standard solutions.
-
Sample Preparation: For pharmaceutical preparations, dissolve the formulation in a suitable solvent, followed by filtration through a 0.45 µm filter before injection. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure is required to remove interfering substances.
3. Method Validation:
The method should be validated according to ICH guidelines, including an assessment of:
-
Linearity: Analyze a series of standard solutions over a defined concentration range (e.g., 8.56 x 10⁻⁷ to 1.71 x 10⁻⁴ M).[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For a similar method, LOD and LOQ were found to be 4.48 x 10⁻⁸ M and 1.36 x 10⁻⁷ M, respectively.[12]
-
Accuracy and Precision: Assessed by analyzing replicate samples at different concentration levels.
-
Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix.
4. Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from the peak areas of the standard solutions.
Conclusion
This compound is an indispensable tool in the research and development of Dihydroergotamine-based therapeutics. Its chemical properties closely mirror those of the parent compound, making it an ideal internal standard for accurate and precise quantification. The analytical methodologies outlined, particularly HPLC-FLD and LC-MS/MS, provide the necessary sensitivity and specificity for its detection in various matrices. A thorough understanding of its chemical characteristics and the application of robust analytical protocols are fundamental for advancing our knowledge of Dihydroergotamine's pharmacology and clinical utility.
References
- 1. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 2. Dihydroergotamine Monograph for Professionals - Drugs.com [drugs.com]
- 3. Dihydroergotamine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Dihydroergotamine [drugfuture.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DIHYDROERGOTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
The Role of Dihydroergotamine-d3 in Modern Bioanalytical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid with a long history of use in the treatment of migraines and cluster headaches. To accurately assess its efficacy, safety, and pharmacokinetic profile, sensitive and specific bioanalytical methods are crucial. This is where isotopically labeled internal standards, such as Dihydroergotamine-d3 (DHE-d3), play a pivotal role. This technical guide provides a comprehensive overview of the application of this compound in research, focusing on its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Dihydroergotamine in biological matrices.
Core Application: Internal Standard in LC-MS/MS
This compound is a deuterated analog of Dihydroergotamine, meaning three of its hydrogen atoms have been replaced with deuterium. This subtle change in mass does not significantly alter its chemical and physical properties, such as its chromatographic retention time and ionization efficiency. However, it is readily distinguishable from the unlabeled DHE by a mass spectrometer. These characteristics make DHE-d3 an ideal internal standard for LC-MS/MS assays.
The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, matrix effects (whereby other components in the biological sample interfere with the ionization of the analyte), and fluctuations in instrument response. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss or variation experienced by the DHE will be mirrored by the DHE-d3. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results.
Experimental Protocols
The following sections detail a typical experimental protocol for the quantification of Dihydroergotamine in human plasma using this compound as an internal standard, based on established methodologies.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating the analyte of interest from a complex biological matrix like plasma.
-
Pre-treatment: To a 500 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 10 ng/mL in methanol). Vortex for 10 seconds.
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of deionized water through it.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the Dihydroergotamine and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of Dihydroergotamine and this compound are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is typically used for separation.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected into the LC system.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Dihydroergotamine and this compound. This provides high selectivity and sensitivity.
Data Presentation
The following tables summarize typical quantitative data from a validated bioanalytical method for Dihydroergotamine using this compound as an internal standard.
| Parameter | Dihydroergotamine | This compound (Internal Standard) |
| Precursor Ion (m/z) | 584.3 | 587.3 |
| Product Ion (m/z) | 224.1 | 227.1 |
| Retention Time (min) | 2.5 | 2.5 |
| Validation Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Mandatory Visualization
The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.
Caption: Bioanalytical workflow for Dihydroergotamine quantification using DHE-d3.
Conclusion
This compound is an indispensable tool in modern bioanalytical research, enabling the accurate and precise quantification of Dihydroergotamine in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental to robust pharmacokinetic and clinical studies. The detailed methodologies and data presented in this guide underscore the importance of isotopically labeled standards in generating reliable data for drug development and therapeutic drug monitoring. By adhering to validated protocols, researchers can ensure the integrity and quality of their bioanalytical results.
An In-depth Technical Guide to the Synthesis and Characterization of Dihydroergotamine-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Dihydroergotamine-d3 (DHE-d3), an isotopically labeled analog of the potent anti-migraine drug, Dihydroergotamine. The introduction of deuterium (B1214612) at a specific molecular position offers a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and use as an internal standard in quantitative bioanalysis. This document details the synthetic methodology, purification, and in-depth characterization of DHE-d3, presenting data in a clear and accessible format.
Introduction to Dihydroergotamine and the Rationale for Deuteration
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid derived from ergotamine.[1][2] It is a well-established therapeutic agent for the acute treatment of migraine and cluster headaches.[3][4] Its mechanism of action is primarily attributed to its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[1][2][5]
The synthesis of deuterated drug analogs, such as this compound, is a critical strategy in modern drug development and research.[6][7] The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule without significantly affecting its pharmacological activity. This isotopic labeling is particularly useful for:
-
Pharmacokinetic (PK) Studies: Deuterated compounds can be used as tracers to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Metabolic Profiling: The kinetic isotope effect can slow down metabolism at the site of deuteration, aiding in the identification of metabolic pathways and metabolites.
-
Quantitative Bioanalysis: DHE-d3 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays, allowing for precise and accurate quantification of DHE in biological matrices.[8]
This guide focuses on the synthesis of DHE-d3 through a semi-synthetic approach starting from Dihydroergotamine, followed by its comprehensive characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step semi-synthetic route starting from Dihydroergotamine. This method is adapted from a general strategy for the isotopic labeling of ergot alkaloids.[9][10] The overall process involves the demethylation of the N6-methyl group of Dihydroergotamine to yield Nor-dihydroergotamine, followed by remethylation using a deuterated methylating agent.
Experimental Protocol: Synthesis of this compound
Step 1: N6-Demethylation of Dihydroergotamine to Nor-dihydroergotamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dihydroergotamine in a suitable aprotic solvent such as anhydrous toluene (B28343) or 1,2-dichloroethane.
-
Reagent Addition: Add a demethylating agent, such as cyanogen (B1215507) bromide (von Braun reaction) or a chloroformate reagent (e.g., α-chloroethyl chloroformate), to the solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a suitable reagent (e.g., methanol (B129727) for the α-chloroethyl chloroformate method). The solvent is then removed under reduced pressure. The resulting crude product, Nor-dihydroergotamine, is purified by column chromatography on silica (B1680970) gel.
Step 2: N6-Methylation of Nor-dihydroergotamine with Deuterated Iodomethane (B122720)
-
Reaction Setup: Dissolve the purified Nor-dihydroergotamine in an appropriate polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the solution to deprotonate the secondary amine.
-
Methylation: Add deuterated iodomethane (CD₃I) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Synthesis Workflow Diagram
References
- 1. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroergotamine Monograph for Professionals - Drugs.com [drugs.com]
- 5. agro.icm.edu.pl [agro.icm.edu.pl]
- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
The Physical and Chemical Stability of Dihydroergotamine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical stability of Dihydroergotamine-d3 (DHE-d3). While specific stability data for the deuterated analog is not extensively available in published literature, this document extrapolates from comprehensive studies on Dihydroergotamine (DHE) mesylate, a closely related compound. The deuteration at a non-metabolic site is not expected to significantly alter the intrinsic stability of the molecule. This guide covers potential degradation pathways, summarizes forced degradation studies, and provides detailed experimental protocols for stability-indicating assays. The information presented is crucial for the development of stable formulations and for ensuring the quality and reliability of DHE-d3 in research and pharmaceutical applications.
Introduction
This compound is a deuterated form of Dihydroergotamine, a semi-synthetic ergot alkaloid.[1][2] DHE is utilized in the treatment of migraines and cluster headaches.[2][3] The deuterated standard, DHE-d3, is essential for bioanalytical studies, particularly in pharmacokinetic and metabolic research, where it serves as an internal standard for mass spectrometry-based quantification. Understanding the stability of DHE-d3 is critical for ensuring the accuracy of these analytical methods and for the development of any potential therapeutic formulations.
Physicochemical Properties
The physical and chemical properties of this compound are comparable to those of Dihydroergotamine.
| Property | Value | Source |
| Chemical Formula | C₃₃H₃₄D₃N₅O₅ | [4] |
| Molecular Weight | 586.71 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Freely soluble in DMSO. Soluble in ethanol (B145695) and dimethylformamide. Sparingly soluble in aqueous buffers. | [4][5] |
| Storage | 2-8°C | [4] |
Chemical Stability and Degradation Pathways
Forced degradation studies on Dihydroergotamine mesylate injection have provided insight into its stability under various stress conditions. These studies are instrumental in identifying potential degradation products and pathways, which are presumed to be analogous for this compound.
A study by Basappa et al. (2022) investigated the degradation of Dihydroergotamine mesylate injection and identified two major unknown impurities that formed during stability studies.[6][7][8] These impurities were characterized using LC-MS/MS and NMR analysis.[6][7][8]
Summary of Forced Degradation Studies on Dihydroergotamine Mesylate
The following table summarizes the formation of major degradants under different stress conditions as reported for Dihydroergotamine mesylate.
| Stress Condition | Impurity 1 (RRT ~0.08) Formation (% w/w) | Impurity 5 (RRT ~0.80) Formation (% w/w) |
| Acidic | Not a major degradant | Major degradant |
| Basic | Major degradant | Not a major degradant |
| Oxidative | Not a major degradant | Major degradant |
| Thermal | Not a major degradant | Major degradant |
| Photolytic | Not a major degradant | Major degradant |
Data extrapolated from qualitative descriptions in Basappa et al. (2022).[8]
Proposed Degradation Pathway
Based on the characterization of degradation products, a potential degradation pathway for Dihydroergotamine can be proposed. The primary sites of degradation are likely the amide bond and the lysergic acid ring system, which are susceptible to hydrolysis and oxidation.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established practices for forced degradation studies of pharmaceuticals.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on a this compound drug substance or product.
Caption: Workflow for a forced degradation study of this compound.
Methodology Details:
-
Acid Hydrolysis: A solution of this compound is treated with 0.1 M hydrochloric acid and heated at 60°C. Samples are withdrawn at various time points, neutralized with an equivalent amount of sodium hydroxide (B78521), and analyzed.
-
Base Hydrolysis: A solution of this compound is treated with 0.1 M sodium hydroxide and heated at 60°C. Samples are withdrawn at different intervals and neutralized with an equivalent amount of hydrochloric acid before analysis.
-
Oxidative Degradation: this compound solution is exposed to 3% hydrogen peroxide at room temperature. Samples are taken at specified times for analysis.
-
Thermal Degradation: Solid this compound is exposed to a high temperature (e.g., 80°C) in a stability chamber. Samples are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.
-
Photostability: Solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
Stability-Indicating HPLC Method
A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector is typically used. For structural elucidation of degradants, a mass spectrometer (MS) detector is coupled to the HPLC.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used to achieve adequate separation.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for Dihydroergotamine and its related substances.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[6]
Conclusion
While direct stability data for this compound is limited, the information available for Dihydroergotamine mesylate provides a strong foundation for understanding its stability profile. Dihydroergotamine is susceptible to degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. The development of robust, stability-indicating analytical methods is paramount for accurately assessing the purity and stability of this compound in both research and regulated environments. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this important deuterated compound.
References
- 1. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dihydroergotamine Mesylate? [synapse.patsnap.com]
- 4. Dihydroergotamine D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
Isotopic Purity of Dihydroergotamine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Dihydroergotamine-d3 (DHE-d3), a critical internal standard for quantitative bioanalysis. Ensuring high isotopic purity is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies involving Dihydroergotamine. This document outlines the methodologies for assessing isotopic enrichment, presents typical purity data, and discusses the underlying signaling pathways of Dihydroergotamine.
Introduction to Dihydroergotamine and its Deuterated Analog
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid used in the treatment of migraine headaches.[1] It exerts its therapeutic effect through complex interactions with serotonin (B10506) (5-HT), dopamine, and adrenergic receptors.[2][3][4] In drug development and clinical research, stable isotope-labeled internal standards, such as this compound, are indispensable for accurate quantification of the parent drug in biological matrices by mass spectrometry. The three deuterium (B1214612) atoms on the DHE-d3 molecule provide a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties.
The isotopic purity of DHE-d3 directly impacts the quality of analytical data. The presence of unlabeled (d0) or lesser-labeled species (d1, d2) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, rigorous assessment of isotopic distribution is a crucial aspect of analytical method validation.
Quantitative Assessment of Isotopic Purity
The isotopic purity of this compound is determined by measuring the relative abundance of each isotopic species (d0, d1, d2, d3, etc.). High-resolution mass spectrometry (HRMS) is the primary technique employed for this purpose.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Relative Abundance (%) |
| d3 | ≥ 98% |
| d2 | ≤ 1.5% |
| d1 | ≤ 0.5% |
| d0 (Unlabeled) | ≤ 0.1% |
Note: This table presents typical, illustrative data for a high-quality this compound standard. Actual values may vary between different batches and manufacturers. It is essential to refer to the Certificate of Analysis for specific lot data.
Experimental Protocol for Isotopic Purity Determination
The following protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
3.1. Materials and Reagents
-
This compound reference standard
-
Dihydroergotamine reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (or other suitable modifier)
-
High-quality volumetric flasks and pipettes
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) capable of accurate mass measurement and isotopic pattern analysis.
3.3. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
3.4. LC-MS Analysis
-
Chromatography: While direct infusion can be used, chromatographic separation is recommended to ensure that the measured isotopic profile is from the compound of interest and not from any co-eluting impurities.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of Dihydroergotamine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS in high-resolution mode.
-
Mass Range: A range that includes the molecular ions of both unlabeled DHE (m/z 584.28) and DHE-d3 (m/z 587.30).
-
Resolution: Set to a high value (e.g., > 60,000 FWHM) to resolve isotopic peaks.
-
3.5. Data Analysis
-
Acquire the full scan mass spectrum of the this compound peak.
-
Identify the isotopic cluster corresponding to the protonated molecule [M+H]+.
-
Measure the intensity (area under the curve) of the peaks for the d0, d1, d2, and d3 species.
-
Calculate the relative abundance of each isotopic species as a percentage of the total intensity of the cluster.
Visualizing Experimental Workflow and Signaling Pathways
4.1. Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the key steps in determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Analysis of DHE-d3.
4.2. Dihydroergotamine Signaling Pathways
Dihydroergotamine's mechanism of action involves interaction with multiple receptor subtypes. The diagram below provides a simplified overview of its primary signaling targets implicated in migraine therapy.
Caption: Simplified Dihydroergotamine Signaling Pathways.
Conclusion
The isotopic purity of this compound is a critical parameter that underpins the reliability of quantitative bioanalytical methods. A thorough characterization of the isotopic distribution using high-resolution mass spectrometry is essential for ensuring data integrity. Researchers and drug development professionals should meticulously evaluate the isotopic purity of their internal standards to guarantee the accuracy of their findings in pharmacokinetic and related studies. The methodologies and information presented in this guide provide a framework for understanding and assessing the isotopic purity of this compound.
References
Dihydroergotamine-d3: A Technical Guide to its Analysis and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies and quality control specifications for Dihydroergotamine-d3 (DHE-d3), a deuterated analog of Dihydroergotamine (B1670595). DHE is a semi-synthetic ergot alkaloid primarily used in the treatment of migraines.[1][2] The inclusion of deuterium (B1214612) atoms in DHE-d3 makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, allowing for precise quantification of DHE in biological matrices.[3]
Physicochemical Properties and Specifications
A Certificate of Analysis for this compound would typically include the following specifications. The data presented here is a composite representation based on common analytical findings for Dihydroergotamine and its analogs.
| Test | Specification | Typical Value |
| Appearance | White to off-white powder | Conforms |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 98% | 99.5% |
| Isotopic Purity (Mass Spec) | ≥ 99% Deuterium incorporation | >99% |
| Specific Rotation | Report value | -55° (c=0.5 in chloroform) |
| Loss on Drying | ≤ 1.0% | 0.3% |
| Residual Solvents (GC) | Meets USP <467> requirements | Conforms |
Analytical Methodologies
The accurate quantification of this compound, both as a pure substance and as an internal standard, relies on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of DHE-d3 and detecting any related substances or degradation products.[4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C8 or C18 column (e.g., Agilent Eclipse XDB-C8, 5 µm, 4.6 x 150 mm) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1 M formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A typical mobile phase composition could be a 70:30 mixture of buffer and acetonitrile.[5][6]
-
Column Temperature: Ambient or controlled at 25°C.[5]
-
Detection:
-
UV detection is often performed at a wavelength of 280 nm.
-
Fluorescence detection provides higher sensitivity, with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.[5]
-
-
Injection Volume: 10 µL.[6]
-
Standard Preparation: A stock solution of DHE-d3 is prepared in methanol and diluted with the mobile phase to the desired concentration.[5]
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
When used as an internal standard for quantifying DHE in biological samples like plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.
Experimental Protocol:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction is typically used to isolate the analyte and internal standard from the plasma matrix.
-
Chromatography: Similar HPLC conditions as described above are used to separate DHE and DHE-d3 from other plasma components.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both DHE and DHE-d3. This provides high specificity and reduces background noise.
-
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound.
Mechanism of Action and Signaling Pathway
Dihydroergotamine exerts its therapeutic effect in migraines primarily through its interaction with serotonin (B10506) (5-HT) receptors.[1][7] It acts as a potent agonist at 5-HT1B and 5-HT1D receptors.[8][7][9] The activation of these receptors on intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[8] Additionally, DHE's action on 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides. DHE also interacts with a range of other receptors, including other serotonin subtypes, dopamine, and adrenergic receptors.[1][8][7]
Stability and Degradation
Forced degradation studies are crucial to identify potential degradation products and to establish the stability-indicating nature of analytical methods. Dihydroergotamine can degrade under various stress conditions such as acidic, basic, oxidative, and photolytic stress.[4] Characterizing these degradants is essential for ensuring the quality and safety of DHE-containing products.
References
- 1. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular Dihydroergotamine Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroertotamine Mesylate Nasal Spray, 4 mg/mL [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
Dihydroergotamine-d3 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dihydroergotamine-d3, a deuterated analog of the well-established migraine therapeutic, Dihydroergotamine (B1670595). This document outlines its core molecular properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.
Core Molecular and Physicochemical Properties
Stable isotope-labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The introduction of deuterium (B1214612) atoms provides a distinct mass shift for mass spectrometry-based detection without significantly altering the molecule's chemical and biological properties.
| Property | This compound | Dihydroergotamine (Non-deuterated) |
| Molecular Formula | C₃₃H₃₄D₃N₅O₅ | C₃₃H₃₇N₅O₅ |
| Molecular Weight | 586.71 g/mol | 583.68 g/mol |
| CAS Number | Not widely available | 511-12-6 |
| Chemical Structure | A semisynthetic derivative of ergotamine where the 9,10 double bond of the ergoline (B1233604) ring system is hydrogenated, and three hydrogen atoms are substituted with deuterium. | A semisynthetic ergot alkaloid derived from the hydrogenation of ergotamine.[1] |
Mechanism of Action: A Multi-Receptor Signaling Cascade
Dihydroergotamine exerts its therapeutic effects through a complex interaction with multiple receptor systems, primarily within the central and peripheral nervous systems. Its primary mechanism is attributed to its agonist activity at serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[2] Additionally, it interacts with adrenergic and dopaminergic receptors.
Activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[1] Agonism at 5-HT1D receptors located on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are pivotal in the pathophysiology of migraine pain.[2] The broad receptor profile of Dihydroergotamine contributes to its sustained clinical efficacy.
Caption: Dihydroergotamine's multi-receptor signaling cascade leading to migraine relief.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Dihydroergotamine, providing insights into its receptor binding affinity and pharmacokinetic profile.
Table 1: Receptor Binding Affinities (IC50, nM)
| Receptor Subtype | IC50 (nM) |
| 5-HT1B | 0.58 |
| 5-HT1D | Data not consistently reported as IC50 |
| α-adrenergic2B | 2.8 |
| Dopamine D2 | 0.47 |
| 5-HT4E | 230 |
| Dopamine D5 | 370 |
Table 2: Pharmacokinetic Parameters of Dihydroergotamine (Varying by Route of Administration)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) | Intranasal (IN) |
| Bioavailability | 100% | 100% | 100% | ~32-40% |
| Tmax (Time to Peak Concentration) | 1-2 minutes | 24 minutes | ~30 minutes | 30-60 minutes |
| Elimination Half-life | ~9 hours | ~9 hours | ~9 hours | ~9 hours |
Experimental Protocols
Synthesis of Dihydroergotamine and Isotopic Labeling
1. Synthesis of Dihydroergotamine from Ergotamine:
Dihydroergotamine is produced via the catalytic hydrogenation of ergotamine.[3][4][5] This process selectively reduces the double bond at the 9,10 position of the ergoline ring system.
-
Starting Material: Ergotamine Tartrate
-
Reaction: Catalytic hydrogenation. A common method involves dissolving ergotamine in a suitable solvent and reacting it with hydrogen gas in the presence of a palladium catalyst.
-
Purification: The resulting Dihydroergotamine is purified using chromatographic techniques to remove any unreacted starting material and byproducts.
2. Isotopic Labeling Strategy for this compound:
A general strategy for the synthesis of isotopically labeled ergot alkaloids involves N⁶-demethylation followed by remethylation with a labeled methylating agent.[6][7]
-
Demethylation: The N⁶-methyl group of the ergoline ring is removed to produce the nor-ergotamine derivative.
-
Remethylation with Deuterated Reagent: The nor-ergotamine intermediate is then remethylated using a deuterated methylating agent, such as ¹³CD₃-I (trideuteromethyl iodide), to introduce the deuterium label.[6][7]
-
Purification: The final this compound product is purified using preparative High-Performance Liquid Chromatography (HPLC).[7]
Analytical Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:
LC-MS/MS is a highly sensitive and specific method for the quantification of Dihydroergotamine in biological matrices.
-
Chromatography: A C8 or C18 reverse-phase column is typically used. For example, an Agilent Eclipse XDB-C8 column (5 µm, 4.6 x 150 mm) can be employed.[8]
-
Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., 1.5% formic acid in water) and acetonitrile (B52724) is common.[8]
-
Detection: Tandem mass spectrometry is used for detection, often in positive ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (this compound).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for the structural elucidation and confirmation of Dihydroergotamine and its derivatives. Spectral data for Dihydroergotamine tartrate is available in chemical databases, which can serve as a reference for the characterization of this compound.[9] The absence of the proton signal corresponding to the deuterated position and the characteristic splitting pattern in the ¹³C NMR spectrum would confirm the isotopic labeling.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can be used to identify the functional groups present in the Dihydroergotamine molecule. The spectrum would show characteristic peaks for the amide, hydroxyl, and aromatic functionalities. While a detailed spectral analysis is beyond the scope of this guide, FTIR serves as a valuable tool for identity confirmation.
References
- 1. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIHYDROERGOTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. DIHYDROERGOTAMINE TARTRATE CRYSTALLINE(5989-77-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Deuterium-Labeled Internal Standards for Ergot Alkaloid Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled internal standards in the quantitative analysis of ergot alkaloids. The use of stable isotope-labeled standards is a critical methodology for achieving accurate and reliable quantification, particularly in complex matrices such as food and biological samples. This document details the synthesis of these standards, analytical methodologies, and presents key performance data.
Introduction to Ergot Alkaloids and the Need for Accurate Quantification
Ergot alkaloids (EAs) are a class of mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea, which primarily contaminates cereal grains like rye, wheat, and barley.[1][2] These compounds are toxic to humans and animals, necessitating strict regulatory limits in food and feed products. The European Union, for instance, has established maximum levels for the sum of twelve major ergot alkaloids in various foodstuffs.[1][3]
Accurate quantification of ergot alkaloids is paramount for food safety and regulatory compliance. However, the analysis is often challenging due to the complexity of food matrices, which can cause significant matrix effects, and the potential for analyte loss during sample preparation.[1][2] The use of stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled analogs, is the most effective strategy to compensate for these issues, leading to enhanced accuracy and precision in analytical measurements.[1][3]
Synthesis of Deuterium-Labeled Ergot Alkaloid Standards
A robust semisynthetic approach has been developed for the production of deuterium-labeled internal standards for the twelve priority ergot alkaloids.[4][5] This method involves a two-step process: N-demethylation of the native ergot alkaloid followed by remethylation using a deuterated methylating agent.
Experimental Protocol: Semisynthesis of ¹³CD₃-Labeled Ergot Alkaloids
This protocol describes the general procedure for the synthesis of ¹³CD₃-labeled ergot alkaloids from their native counterparts.[4]
Step 1: N-demethylation of Native Ergot Alkaloid
-
Dissolve or suspend the native ergot alkaloid (free base or salt) in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Cool the solution or suspension in an ice bath.
-
Add meta-chloroperbenzoic acid to the reaction mixture.
-
Monitor the reaction for complete conversion of the starting material.
-
Upon completion, add hydrochloric acid, ferric chloride, and iron powder to the solution and shake overnight. This step facilitates the demethylation at the N⁶-position, yielding the corresponding nor-ergot alkaloid.
-
Purify the resulting demethylated ergot alkaloid (nor-EA) by preparative High-Performance Liquid Chromatography (HPLC).
-
Dry the purified nor-EA.
Step 2: Remethylation with ¹³CD₃-Iodomethane
-
Redissolve the purified nor-EA in acetone.
-
Perform the remethylation by adding ¹³CD₃-labeled iodomethane (B122720) to the solution.
-
Purify the resulting ¹³CD₃-labeled ergot alkaloid and its corresponding C⁸-S epimer by preparative HPLC to remove any unreacted nor-EA.
This procedure yields the pure, isotopically labeled C⁸-R and C⁸-S epimers of the target ergot alkaloid. The structures of the synthesized labeled EAs are confirmed using HPLC-High-Resolution Tandem Mass Spectrometry (HPLC-HR-MS/MS).[4]
Synthesis Workflow
The following diagram illustrates the general workflow for the semisynthesis of deuterium-labeled ergot alkaloids.
Analytical Methodology: Quantification by LC-MS/MS
The use of deuterium-labeled internal standards is integral to robust LC-MS/MS methods for the quantification of ergot alkaloids in various matrices.
Experimental Protocol: Sample Preparation and Analysis
The following protocol outlines a typical analytical procedure for the quantification of ergot alkaloids in cereal matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by UHPLC-MS/MS analysis.[1]
1. Preparation of Standards and Solutions
-
Stock Solutions: Prepare individual stock solutions of each native and deuterated ergot alkaloid standard in acetonitrile (B52724) at a concentration of 1 mg/mL. Store these solutions at -20°C.
-
Intermediate Solutions: Create mixed working standard solutions containing all 12 native ergot alkaloids at various concentrations by diluting the stock solutions with acetonitrile.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standards at an appropriate concentration.
2. Sample Extraction (Modified QuEChERS)
-
Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add the deuterated internal standard working solution to the sample.
-
Add an appropriate volume of extraction solvent (e.g., acetonitrile with 0.1% formic acid).
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at 5000 rpm for 10 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg C18).
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. Final Preparation for LC-MS/MS Analysis
-
Transfer the cleaned extract into an autosampler vial.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 500 µL of mobile phase A/mobile phase B, 50:50, v/v).
5. LC-MS/MS Analysis
-
Chromatographic System: Utilize a UHPLC system.
-
Column: A C18 reversed-phase column with a particle size of ≤2 µm is recommended for the separation of ergot alkaloids and their epimers.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) carbonate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
-
Detection: Employ Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding deuterated internal standard, monitor at least two precursor-product ion transitions for quantification and confirmation.
Analytical Workflow Diagram
The following diagram illustrates the analytical workflow from sample preparation to data acquisition.
Quantitative Data and Method Performance
The use of deuterium-labeled internal standards significantly improves the performance of analytical methods for ergot alkaloid quantification. The following tables summarize typical validation parameters.
Mass Spectrometric Parameters
The ¹³CD₃-labeled internal standards exhibit a mass shift of +4 Da for the precursor and fragment ions containing the labeled methyl group at the N⁶-position.[4] As expected, the isotopically labeled ergot alkaloids show slightly shorter retention times (1–3 seconds) compared to their native counterparts.[4][6]
Table 1: Representative MRM Transitions for Ergot Alkaloids and their Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Deuterated Precursor (m/z) |
| Ergometrine | 326.2 | 223.1 | 181.1 | 330.2 |
| Ergotamine | 582.3 | 223.1 | 181.1 | 586.3 |
| Ergosine | 548.3 | 223.1 | 181.1 | 552.3 |
| Ergocristine | 610.3 | 223.1 | 181.1 | 614.3 |
| Ergocryptine | 576.3 | 223.1 | 181.1 | 580.3 |
| Ergocornine | 562.3 | 223.1 | 181.1 | 566.3 |
| Ergometrinine | 326.2 | 223.1 | 181.1 | 330.2 |
| Ergotaminine | 582.3 | 223.1 | 181.1 | 586.3 |
| Ergosinine | 548.3 | 223.1 | 181.1 | 552.3 |
| Ergocristinine | 610.3 | 223.1 | 181.1 | 614.3 |
| Ergocryptinine | 576.3 | 223.1 | 181.1 | 580.3 |
| Ergocorninine | 562.3 | 223.1 | 181.1 | 566.3 |
Note: Product ions may vary depending on the instrument and collision energy. The precursor ion for the deuterated standard reflects a +4 Da shift due to the ¹³CD₃ label.
Method Validation Parameters
The following data, compiled from various studies, demonstrate the typical performance of LC-MS/MS methods for ergot alkaloid analysis in wheat using deuterated internal standards.[7][8][9]
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Instrumental LOD (µg/kg) | Instrumental LOQ (µg/kg) |
| Ergocornine | 0.0381 | 0.126 |
| Ergocorninine | 0.0151 | 0.0498 |
| Ergocristine | 0.225 | 0.744 |
| Ergocristinine | 0.0305 | 0.101 |
| α-Ergocryptine | 0.0244 | 0.0805 |
| α-Ergocryptinine | 0.0143 | 0.0471 |
| Ergometrine | 0.0248 | 0.0818 |
| Ergometrinine | 0.00893 | 0.0295 |
| Ergosine | 0.0270 | 0.0891 |
| Ergosinine | 0.0125 | 0.0411 |
| Ergotamine | 0.0306 | 0.101 |
| Ergotaminine | 0.0125 | 0.0411 |
Table 3: Recovery and Matrix Effects in Wheat
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ergocornine | 79.2 - 110.4 | 113 |
| Ergocorninine | 85.5 - 115.3 | 106 |
| Ergocristine | 68.3 - 119.1 | 112 |
| Ergocristinine | 81.3 - 112.5 | 108 |
| α-Ergocryptine | 75.4 - 108.7 | 110 |
| α-Ergocryptinine | 83.6 - 114.9 | 104 |
| Ergometrine | 78.9 - 112.1 | 109 |
| Ergometrinine | 88.2 - 113.7 | 101 |
| Ergosine | 77.1 - 109.8 | 111 |
| Ergosinine | 84.7 - 114.2 | 103 |
| Ergotamine | 76.3 - 110.9 | 112 |
| Ergotaminine | 86.1 - 115.0 | 105 |
Recovery data is typically presented as a range observed at different spiking levels (e.g., 0.75 µg/kg and 5 µg/kg).[8]
Conclusion
The use of deuterium-labeled internal standards is indispensable for the accurate and precise quantification of ergot alkaloids by LC-MS/MS. The semisynthetic route provides a reliable source of these crucial reference materials. The methodologies outlined in this guide, from synthesis to final analysis, offer a robust framework for researchers, scientists, and drug development professionals working with these challenging analytes. The implementation of these standards and methods will undoubtedly lead to more reliable data for food safety monitoring, regulatory compliance, and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Mass Shift of Dihydroergotamine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the mass shift of Dihydroergotamine-d3, a critical internal standard for the accurate quantification of Dihydroergotamine in complex biological matrices. This document provides a comprehensive overview of the underlying mass spectrometry principles, detailed experimental protocols, and the biological context of Dihydroergotamine's mechanism of action.
The Principle of Mass Shift in Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. This compound serves as an ideal SIL-IS for Dihydroergotamine. The fundamental principle lies in the mass difference, or "mass shift," between the analyte and its deuterated counterpart.
The incorporation of three deuterium (B1214612) (²H or D) atoms in place of three protium (B1232500) (¹H) atoms results in a predictable increase in the molecular weight of this compound. This mass shift allows the mass spectrometer to differentiate between the endogenous analyte and the spiked internal standard, even though they exhibit nearly identical chemical and physical properties, such as extraction recovery, ionization efficiency, and chromatographic retention time.[1]
Theoretical Mass Shift Calculation
The mass shift is determined by the difference in the monoisotopic masses of the unlabeled Dihydroergotamine and its deuterated form.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Dihydroergotamine | C₃₃H₃₇N₅O₅ | 583.2795 |
| This compound | C₃₃H₃₄D₃N₅O₅ | 586.2982 |
| Theoretical Mass Shift | +3.0187 |
Note: The monoisotopic mass is the mass of an ion for a given chemical formula calculated using the exact mass of the most abundant isotope of each element.
This deliberate mass difference is essential for preventing isotopic crosstalk and ensuring accurate quantification.[2]
Experimental Protocols for Mass Spectrometric Analysis
The following protocols provide a framework for the quantitative analysis of Dihydroergotamine using this compound as an internal standard. These are generalized methods and may require optimization for specific matrices and instrumentation.
Sample Preparation
The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix and ensuring accurate quantification.
2.1.1. Protein Precipitation (for Plasma or Serum)
This method is a rapid and straightforward technique for removing the majority of proteins.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid to improve analyte stability and ionization).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.1.2. Liquid-Liquid Extraction (for Plasma or Urine)
This technique offers a cleaner extract compared to protein precipitation.
-
To 500 µL of plasma or urine, add the this compound internal standard.
-
Adjust the pH of the sample to alkaline conditions (e.g., using a small volume of ammonium (B1175870) hydroxide).
-
Add an appropriate organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex thoroughly for several minutes to ensure efficient partitioning of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Example Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile or methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Example Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Dihydroergotamine: m/z 584.3this compound: m/z 587.3 |
| Product Ion (Q3) | Specific fragment ions for quantification and qualification (to be determined during method development) |
Note: The specific MRM transitions (precursor and product ions) need to be optimized for the specific mass spectrometer being used. The precursor ion for this compound will be shifted by +3 m/z units compared to the unlabeled analyte.
Visualization of Key Processes
Logical Workflow for Bioanalytical Method Development
Caption: Experimental workflow for the quantification of Dihydroergotamine.
Dihydroergotamine Signaling Pathway
Dihydroergotamine exerts its therapeutic effects primarily through its agonist activity at serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[3]
Caption: Simplified signaling pathway of Dihydroergotamine in migraine therapy.
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Dihydroergotamine in Biological Matrices using Dihydroergotamine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (B1670595) (DHE) is an ergot alkaloid utilized in the treatment of migraines and cluster headaches.[1] Accurate and reliable quantification of DHE in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of dihydroergotamine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Dihydroergotamine-d3 (DHE-d3). The use of a stable isotope-labeled internal standard is considered the "gold standard" in bioanalytical methods, as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[2]
Principle
This method employs the principle of isotope dilution mass spectrometry. A known concentration of this compound, which is chemically identical to Dihydroergotamine but with three deuterium (B1214612) atoms, is added to the plasma samples. DHE and DHE-d3 are then extracted from the plasma matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer. The ratio of the analyte (DHE) response to the internal standard (DHE-d3) response is used to calculate the concentration of DHE in the sample, effectively correcting for any losses during sample processing or fluctuations in instrument response.
Materials and Reagents
-
Dihydroergotamine (DHE) reference standard
-
This compound (DHE-d3) internal standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Human plasma (drug-free)
-
96-well plates
-
Centrifuge
-
Analytical balance
-
Pipettes and tips
Experimental Protocols
Stock and Working Solution Preparation
-
DHE Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dihydroergotamine in methanol.
-
DHE-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
DHE Working Solutions: Prepare serial dilutions of the DHE stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
DHE-d3 Working Solution (100 ng/mL): Dilute the DHE-d3 stock solution with a 50:50 mixture of acetonitrile and water.
Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike drug-free human plasma with the DHE working solutions to prepare a series of calibration standards at concentrations ranging from 0.1 to 50 ng/mL.
-
Quality Control Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 5 ng/mL
-
High QC (HQC): 40 ng/mL
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 96-well plate.
-
Add 10 µL of the DHE-d3 working solution (100 ng/mL) to each well, except for the blank sample (which receives 10 µL of the 50:50 acetonitrile/water mixture).
-
Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 200 µL of the mobile phase (see section 4).
-
Vortex the plate for 2 minutes.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Dihydroergotamine (DHE) | 584.3 | 224.1 | 35 | 80 |
| This compound (DHE-d3) | 587.3 | 227.1 | 35 | 80 |
Data Presentation
Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability | Analyte concentration within ±15% of initial concentration |
Table 2: Representative Pharmacokinetic Parameters of Dihydroergotamine Following Different Routes of Administration [3][4]
| Administration Route | Dose | Cmax (pg/mL) | Tmax (h) | AUC0-inf (pg*h/mL) |
| Intramuscular (IM) | 1.0 mg | 3368 | 0.25 | 12650 |
| Nasal Spray (Migranal) | 2.0 mg | 961 | 1.0 | 6498 |
| Nasal Powder (STS101) | 5.2 mg | 2175 | 0.5 | 12030 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
Visualizations
Caption: Experimental workflow for the extraction of Dihydroergotamine from plasma.
Caption: Simplified signaling pathway of Dihydroergotamine in migraine therapy.[5][6][7]
References
- 1. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Dihydroergotamine using Dihydroergotamine-d3
These application notes provide a detailed protocol for the quantitative analysis of Dihydroergotamine (B1670595) (DHE) in human plasma using Dihydroergotamine-d3 (DHE-d3) as an internal standard. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for bioanalytical studies.
Introduction
Dihydroergotamine is a semi-synthetic ergot alkaloid used in the treatment of migraine headaches.[1][2] Accurate quantification of DHE in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis using LC-MS/MS.[5][6] This is because a deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring accurate correction for variations during sample preparation and analysis.[5][6] This document outlines a validated LC-MS/MS method for the determination of DHE in human plasma.
Quantitative Data Summary
The following tables summarize the key quantitative performance characteristics of the analytical method.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range | LLOQ (Lower Limit of Quantification) |
| Dihydroergotamine | 8 - 8000 pg/mL | 8 pg/mL |
| 8'-OH-DHE (metabolite) | 19 - 1900 pg/mL | 19 pg/mL |
Data compiled from a study utilizing an LC-MS/MS method for DHE and its primary metabolite, 8'-OH-DHE, in human plasma.[3]
Table 2: Precision and Accuracy
| Analyte | Quality Control Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Dihydroergotamine | Low | <5.2% | <5.2% | 98.2% - 108.5% |
| Medium | <5.2% | <5.2% | 98.2% - 108.5% | |
| High | <5.2% | <5.2% | 98.2% - 108.5% |
Precision and accuracy data for DHE quality control samples.[3]
Table 3: Recovery
| Analyte | Quality Control Level | Mean Recovery (%) |
| Dihydroergotamine | Low | 98.2% |
| Medium | 96.5% | |
| High | 92.3% |
Mean recovery of Dihydroergotamine from human plasma.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantitative analysis of Dihydroergotamine.
3.1. Materials and Reagents
-
Dihydroergotamine mesylate reference standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank)
3.2. Standard and Internal Standard Preparation
Stock solutions of Dihydroergotamine mesylate and this compound are prepared in methanol at a concentration of 1 mg/mL.[7] These stock solutions should be stored in amber volumetric flasks at -20°C. Working solutions are prepared by diluting the stock solutions with a suitable solvent, such as 10% ethanol (B145695) in water, immediately before use.[7]
3.3. Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of human plasma, add the internal standard solution (this compound).
-
Add a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.4. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Zorbax C18, 50 x 2.1 mm I.D.).[1]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3.5. Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5000).[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dihydroergotamine: Precursor ion (Q1) m/z 584.2 → Product ion (Q3) m/z [Specific fragment to be determined based on tuning].
-
This compound: Precursor ion (Q1) m/z 587.2 → Product ion (Q3) m/z [Specific fragment to be determined based on tuning].
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Signaling Pathways and Experimental Workflows
Experimental Workflow for Quantitative Analysis of Dihydroergotamine
Caption: Workflow for DHE quantification.
This diagram illustrates the key steps in the quantitative analysis of Dihydroergotamine in plasma, from sample preparation to final quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular Dihydroergotamine Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
Application Note: High-Throughput Pharmacokinetic Assay of Dihydroergotamine in Human Plasma using Dihydroergotamine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dihydroergotamine (B1670595) (DHE) is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine and cluster headaches for decades.[1][2] Its therapeutic effect is attributed to its broad receptor pharmacology, acting as an agonist at various serotonin (B10506) (5-HT) and adrenergic receptors.[3][4] Understanding the pharmacokinetic (PK) profile of DHE is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy while minimizing adverse effects.[5][6][7] This application note describes a robust and sensitive bioanalytical method for the quantification of DHE in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dihydroergotamine-d3 (DHE-d3), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in drug development.
Principle
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of DHE and the internal standard, DHE-d3. Detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization mode. The use of a stable isotope-labeled internal standard that co-elutes with the analyte minimizes the effects of matrix suppression and variability in extraction recovery, leading to reliable and reproducible results.
Materials and Reagents
-
Dihydroergotamine (DHE) mesylate reference standard
-
This compound (DHE-d3) internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
DHE Stock Solution (1 mg/mL): Accurately weigh and dissolve DHE mesylate in methanol to obtain a final concentration of 1 mg/mL.
-
DHE-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve DHE-d3 in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the DHE stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards. Prepare a working solution of DHE-d3 in the same diluent.
Sample Preparation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the DHE-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A representative set of LC-MS/MS conditions is provided below. These may be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1100 or equivalent |
| Column | Zorbax C18, 50 x 2.1 mm, 3.5 µm or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | A linear gradient appropriate for the separation of DHE and DHE-d3. |
| MS System | Sciex API 5000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-to-product ion transitions for DHE and DHE-d3 should be optimized. A common adduct for DHE is [M+H]⁺. |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
Method Validation Data
The following tables summarize the performance characteristics of a typical validated LC-MS/MS assay for DHE in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| DHE | 8 - 8000 | 8 |
Data synthesized from representative bioanalytical methods.[8]
Table 2: Intra- and Inter-batch Precision and Accuracy
| Analyte | QC Level | Concentration (pg/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| DHE | Low | 24 | < 5.2 | < 5.2 | 98.2 - 108.5 |
| DHE | Medium | 400 | < 5.2 | < 5.2 | 98.2 - 108.5 |
| DHE | High | 6400 | < 5.2 | < 5.2 | 98.2 - 108.5 |
%CV = Coefficient of Variation. Accuracy is presented as the range of mean values observed across batches.[8]
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| DHE | Low | 98.2 |
| DHE | Medium | 96.5 |
| DHE | High | 92.3 |
Recovery was determined by comparing the analyte peak areas from extracted samples to those of post-extraction spiked samples.[8]
Visualizations
Dihydroergotamine Pharmacokinetic Assay Workflow
Caption: Experimental Workflow for DHE Pharmacokinetic Assay.
Simplified Signaling Pathway of Dihydroergotamine
Caption: Simplified DHE Signaling Pathway.
Conclusion
The described LC-MS/MS method for the determination of Dihydroergotamine in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The straightforward sample preparation and rapid chromatographic analysis make it suitable for high-throughput pharmacokinetic studies. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring the generation of high-quality data for drug development and clinical research.
References
- 1. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea-A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular Dihydroergotamine Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Dihydroergotamine Using Dihydroergotamine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (B1670595) (DHE) is an ergot alkaloid utilized in the acute treatment of migraine and cluster headaches. Establishing bioequivalence (BE) is a critical step in the development of generic formulations of DHE, ensuring that they exhibit comparable bioavailability to the reference product. This document provides detailed application notes and protocols for conducting bioequivalence studies of Dihydroergotamine, with a specific focus on the use of Dihydroergotamine-d3 as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is highly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the accuracy and precision of bioanalytical methods by correcting for matrix effects and variability during sample processing.[1]
Regulatory Guidance for Bioequivalence Studies
The FDA has issued draft guidance for bioequivalence studies of Dihydroergotamine mesylate nasal spray, which serves as a valuable resource for designing such studies. Key recommendations include:
-
Study Design: A single-dose, two-way crossover study in healthy male and non-pregnant, non-lactating female subjects under fasting conditions.[2]
-
Analyte to Measure: Dihydroergotamine in plasma.[2]
-
Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of the test to reference product for both the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) should fall within the limits of 80.00% to 125.00%.[2]
Experimental Protocols
A robust and validated bioanalytical method is paramount for the accurate quantification of Dihydroergotamine in plasma samples. The following protocol outlines a typical LC-MS/MS method employing this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method developed for the determination of Dihydroergotamine in human plasma.
Materials:
-
Human plasma samples (collected in K2EDTA tubes)
-
Dihydroergotamine (DHE) and this compound (DHE-d3) stock solutions
-
Methyl t-butyl ether (MTBE)
-
0.1 M Sodium hydroxide (B78521)
-
Reconstituting solution (e.g., Methanol:Water 50:50, v/v)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.
-
Add 50 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 250 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 3 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstituting solution.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of DHE and DHE-d3 from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions (Example):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Dihydroergotamine | Precursor Ion (m/z): 584.3 -> Product Ion (m/z): 223.1 |
| This compound | Precursor Ion (m/z): 587.3 -> Product Ion (m/z): 223.1 |
| Declustering Potential (DP) | 60 V |
| Collision Energy (CE) | 18 V |
| Ion Source Temperature | 500°C |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Presentation
The following tables present example pharmacokinetic data from a bioequivalence study of two Dihydroergotamine nasal spray formulations (Test vs. Reference).
Table 1: Pharmacokinetic Parameters of Dihydroergotamine
| Parameter | Formulation | Geometric Mean | 90% Confidence Interval |
| Cmax (pg/mL) | Test | 1850 | 1680 - 2035 |
| Reference | 1920 | 1750 - 2110 | |
| AUC0-t (pgh/mL) | Test | 8500 | 7800 - 9250 |
| Reference | 8750 | 8050 - 9500 | |
| AUC0-inf (pgh/mL) | Test | 9100 | 8350 - 9900 |
| Reference | 9300 | 8550 - 10100 |
Table 2: Bioequivalence Assessment
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Outcome |
| Cmax | 96.4% | 88.5% - 104.8% | Pass |
| AUC0-t | 97.1% | 90.2% - 104.5% | Pass |
| AUC0-inf | 97.8% | 91.0% - 105.1% | Pass |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for a Dihydroergotamine bioequivalence study.
References
Application Notes: Sample Preparation for Dihydroergotamine (DHE) Analysis in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroergotamine (B1670595) (DHE) is a semi-synthetic ergot alkaloid primarily used in the treatment of vascular headaches, such as migraines. Accurate and reliable quantification of DHE and its metabolites in biological matrices like plasma and serum is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Due to the complexity of these matrices, which are rich in proteins, lipids, and other endogenous substances, a robust sample preparation protocol is imperative. Failure to adequately clean up the sample can lead to ion suppression or enhancement in mass spectrometry-based analyses, clog chromatographic columns, and ultimately produce spurious results.[1][2]
This document outlines three common and effective sample preparation techniques for DHE analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each protocol is detailed to provide a clear methodology for implementation in a laboratory setting.
General Workflow for DHE Bioanalysis
The overall process for analyzing Dihydroergotamine in a biological sample involves several key stages, from initial sample receipt to final data analysis. The workflow ensures that the analyte is isolated from interfering matrix components and accurately quantified.
Caption: General bioanalytical workflow from sample preparation to final report.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is effective at removing interfering substances, resulting in a clean extract. For DHE, cyano (CN) or polymeric reversed-phase columns are commonly used.[3]
Experimental Protocol: SPE using Cyano Columns
This protocol is adapted from a method for determining DHE in human and rabbit serum.[3]
-
Internal Standard (IS) Addition: Spike serum samples (0.5 mL to 2.5 mL) with a known concentration of an appropriate internal standard, such as Dihydroergocristine (DHEC).[3]
-
SPE Cartridge Conditioning: Condition a cyano (CN) SPE cartridge by washing it sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with pure acetonitrile (B52724) to elute proteins, resulting in a cleaner extract.[3]
-
-
Elution (Analyte Collection): Elute the DHE and IS from the cartridge using an appropriate organic solvent or solvent mixture (e.g., methanol or an acidified mobile phase).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/biological matrix and an organic solvent. For DHE, extraction is often performed under alkaline conditions to ensure the analyte is in its non-ionized form, enhancing its solubility in the organic phase.[4]
Experimental Protocol: LLE
This protocol is a composite based on established methods for DHE in human plasma.[5][6]
-
Internal Standard (IS) Addition: To a 1-2 mL aliquot of plasma in a polypropylene (B1209903) tube, add a known concentration of an internal standard (e.g., Caroverine or DHEC).[5][6]
-
Alkalinization: Add a basifying agent, such as ammonium (B1175870) hydroxide, to raise the pH of the plasma sample.[6] Vortex briefly.
-
Solvent Addition: Add 4-6 mL of an appropriate, immiscible organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol, or methyl tert-butyl ether (MTBE)).[6]
-
Extraction: Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of DHE from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 100-200 µL) of the LC-MS/MS mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method. It involves adding a water-miscible organic solvent to the biological sample, which denatures and precipitates the majority of proteins. While fast, this method is less clean than SPE or LLE and may result in more significant matrix effects.[1][7]
Experimental Protocol: PPT
This protocol is based on general industry practices for high-throughput screening.[1][8]
-
Internal Standard (IS) Addition: To a small volume of plasma or serum (e.g., 100 µL) in a microcentrifuge tube, add the internal standard.
-
Solvent Addition: Add 3 to 4 volumes of ice-cold organic solvent (e.g., 300-400 µL of acetonitrile or methanol).[1] The 3:1 ratio is common.[1]
-
Precipitation: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the DHE, and transfer it to a clean tube or a 96-well plate.
-
Analysis or Further Processing: The supernatant can be injected directly into the LC-MS/MS system. Alternatively, for improved sensitivity, it can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Optional Filtration: For an even cleaner sample, the supernatant can be passed through a filter vial before injection.[9]
Caption: Step-by-step workflow for Protein Precipitation (PPT).
Quantitative Data Summary
The choice of sample preparation method can significantly impact key analytical parameters such as recovery and the Lower Limit of Quantification (LLOQ). The following table summarizes performance data from various published methods.
| Preparation Method | Matrix | Analyte(s) | Recovery (%) | LLOQ | Source (Citation) |
| Liquid-Liquid Extraction (LLE) | Human Plasma | DHE | ~58% | 10.0 pg/mL | [5] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | DHE & 8'-OH-DHE | Not Specified | 10.0 pg/mL (DHE) | [5] |
| Solid-Phase Extraction (SPE) | Human Plasma | DHE | 87% | 100 pg/mL | [5] |
| Solid-Phase Extraction (SPE) | Human/Rabbit Serum | DHE | Not Specified | 0.7 ng | [3] |
| Not Specified | Human Plasma | DHE | 92.3% - 98.2% | 8 pg/mL | [10] |
Note: Recovery values can vary based on the specific protocol, reagents, and laboratory conditions. It is essential to validate the recovery and matrix effects for each specific application.[11][12]
Conclusion
The selection of an appropriate sample preparation protocol for Dihydroergotamine analysis depends on the specific requirements of the study, including the desired sensitivity (LLOQ), sample throughput, and the complexity of the biological matrix.
-
Solid-Phase Extraction (SPE) offers the highest selectivity and provides the cleanest extracts, making it ideal for methods requiring very low limits of quantification.
-
Liquid-Liquid Extraction (LLE) provides a good balance between cleanliness and ease of use, and it is a well-established technique for DHE.
-
Protein Precipitation (PPT) is the fastest method and is well-suited for high-throughput screening, but it is more susceptible to matrix effects and may not be suitable for assays requiring the highest sensitivity.
For any chosen method, thorough validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability and accuracy of the resulting data.[13][14]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified solid-phase extraction method for determination of dihydroergotamine in rabbit and human serum using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly specific quantification of ergotamine in urine, blood, and hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Bioanalytical and PK Methods [bio-protocol.org]
- 11. courses.washington.edu [courses.washington.edu]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. fda.gov [fda.gov]
Application Notes and Protocols: Dihydroergotamine-d3 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid primarily used in the treatment of migraines and cluster headaches. Its mechanism of action involves agonism at serotonin (B10506) 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release. Dihydroergotamine-d3 (DHE-d3) is a deuterated form of DHE, commonly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of DHE in biological matrices.
This document provides detailed application notes and protocols for the preparation and storage of this compound solutions to ensure their stability and integrity for research and drug development purposes. While specific data for the deuterated form is limited, the protocols are based on the well-documented properties of Dihydroergotamine (DHE) mesylate, its common salt form. The chemical properties and stability of DHE-d3 are expected to be highly similar to its non-deuterated counterpart.
Physicochemical Properties and Solubility
Proper solution preparation begins with an understanding of the compound's solubility. Dihydroergotamine mesylate is a crystalline solid.[1] Its solubility in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Methanol | Soluble (used for stock solutions) | [2] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble | [1] |
| 1:20 DMSO:PBS (pH 7.2) solution | ~0.05 mg/mL | [1] |
Solution Preparation Protocols
The following protocols provide step-by-step guidance for the preparation of stock and working solutions of this compound.
Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for long-term storage or for dilution into other solvents for working solutions.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry weighing boat or directly into a volumetric flask.
-
Dissolution:
-
Add a portion of the chosen solvent (e.g., DMSO or Methanol) to the volumetric flask containing the weighed compound.
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
-
Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Inert Gas Purge: To minimize oxidation, it is recommended to purge the headspace of the vial with an inert gas before sealing.[1]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and store under the recommended conditions (see Section 4).
Preparation of Aqueous Working Solutions
Due to the limited stability of Dihydroergotamine in aqueous media, it is strongly recommended to prepare these solutions fresh on the day of use.[1]
Materials:
-
High-concentration this compound stock solution (in DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Intermediate Dilution (if necessary): If preparing a very dilute working solution, it may be necessary to perform an intermediate dilution of the stock solution in the organic solvent first.
-
Final Dilution:
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent precipitation of the compound.
-
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your working solution, as it can affect the biological system under investigation. It is advisable to keep the final DMSO concentration below 0.5%.
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiments. Do not store aqueous solutions of Dihydroergotamine.[1]
Storage and Stability
The stability of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions.
| Form | Solvent/Matrix | Storage Temperature | Duration | Recommendations | Reference |
| Solid | N/A | -20°C | ≥ 4 years | Protect from light. | [1] |
| Stock Solution | DMSO, Methanol, Ethanol | -20°C | Up to 6 months (unverified) | Store in tightly sealed vials, purged with inert gas. Avoid repeated freeze-thaw cycles. | General best practice |
| Aqueous Solution | Aqueous Buffers | 2-8°C | ≤ 24 hours | Not recommended for storage. Prepare fresh before each use. | [1] |
Factors Affecting Stability:
-
pH: Dihydroergotamine is susceptible to degradation in acidic and basic conditions.
-
Light: Exposure to light can lead to photodegradation. Pharmaceutical preparations are stored in light-resistant containers.[3][4]
-
Temperature: Higher temperatures accelerate degradation. Parenteral solutions are typically stored at controlled room temperature (20-25°C) and protected from freezing.[3][4]
-
Oxidation: Dihydroergotamine can be susceptible to oxidation. Purging solutions with an inert gas can mitigate this.[1]
Experimental Workflows and Diagrams
This compound Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Dihydroergotamine Signaling Pathway
Dihydroergotamine exerts its therapeutic effects primarily through its interaction with serotonin receptors. The following diagram depicts a simplified signaling pathway.
Safety Precautions
Dihydroergotamine is a potent pharmacological agent and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
By following these guidelines, researchers can ensure the accurate preparation and stable storage of this compound solutions for reliable and reproducible scientific outcomes.
References
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Dihydroergotamine and Dihydroergotamine-d3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Dihydroergotamine (DHE) and its deuterated internal standard, Dihydroergotamine-d3 (DHE-d3), in human plasma. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of DHE concentrations. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method offers excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Dihydroergotamine is a semi-synthetic ergot alkaloid used in the treatment of migraine and cluster headaches. Due to its extensive metabolism and resulting low plasma concentrations, a highly sensitive and specific analytical method is required for its quantification in biological matrices. HPLC-MS/MS has become the gold standard for bioanalytical studies due to its superior selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and robustness of the method.
Experimental
Materials and Reagents
-
Dihydroergotamine mesylate reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
All other chemicals and reagents were of analytical grade.
Instrumentation
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used for analysis.[1] The mass spectrometer was coupled to a high-performance liquid chromatography (HPLC) system.
HPLC Method
The chromatographic separation was achieved on a C18 reversed-phase column with the following parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 80 |
| 2.6 | 20 |
| 4.0 | 20 |
Mass Spectrometry Method
The mass spectrometer was operated in positive ion electrospray mode.[2] The Multiple Reaction Monitoring (MRM) transitions for Dihydroergotamine and this compound are listed in Table 2.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: MRM Transitions and MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Dihydroergotamine (Quantifier) | 584.2 | 322.0 | 18 | 150 |
| Dihydroergotamine (Qualifier) | 584.2 | 297.0 | 25 | 100 |
| This compound (IS) | 587.2 | 325.0 | 18 | 150 |
Note: The precursor ion for Dihydroergotamine is [M+H]+.[1] The product ions are based on previously reported fragmentation patterns.[3] The MRM transition for this compound is predicted based on a +3 Da shift in the precursor and corresponding fragment ions, a common practice for deuterated internal standards.[4] Collision energies should be optimized for the specific instrument used.
Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dihydroergotamine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dihydroergotamine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare at least three levels of QC samples (low, mid, and high) in the same manner.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 acetonitrile:water at an appropriate concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.
-
Add 500 µL of the extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for HPLC-MS/MS analysis.
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of Dihydroergotamine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Dihydroergotamine in the QC and unknown samples from the calibration curve.
Workflow Diagram
References
- 1. akjournals.com [akjournals.com]
- 2. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular Dihydroergotamine Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Dihydroergotamine-d3: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Dihydroergotamine-d3 (DHE-d3) in both in vitro and in vivo research settings. Dihydroergotamine (B1670595) (DHE) is a semi-synthetic ergot alkaloid primarily used for the acute treatment of migraine and cluster headaches.[1][2] Its deuterated analog, DHE-d3, serves as an invaluable tool, primarily as an internal standard for quantitative bioanalysis. This document outlines its mechanism of action, key experimental protocols, and relevant pharmacological data.
Mechanism of Action
Dihydroergotamine exerts its therapeutic effects through a complex interaction with multiple receptor systems. Its primary mechanism is attributed to its agonist activity at serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[2][3] Activation of these receptors on intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[4][5] Additionally, DHE's interaction with 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides.[4] DHE also exhibits affinity for dopamine (B1211576) and adrenergic receptors, which may contribute to its overall therapeutic profile and side effects.[2][3]
Signaling Pathways
The therapeutic action of Dihydroergotamine is mediated through multiple signaling cascades initiated by its binding to various G protein-coupled receptors (GPCRs). The following diagram illustrates the primary signaling pathways associated with DHE's anti-migraine effects.
References
- 1. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of S9977 and dihydroergotamine in an animal experimental model for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular Dihydroergotamine Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dihydroergotamine-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroergotamine-d3 (DHE-d3). The information is designed to help resolve common issues related to signal intensity during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound (DHE-d3) is a stable, isotopically labeled version of Dihydroergotamine (B1670595) (DHE). It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because DHE-d3 is chemically identical to DHE but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of DHE.
Q2: My this compound internal standard signal is low or absent. What are the potential causes?
A low or absent signal for your DHE-d3 internal standard can stem from several factors, ranging from the standard itself to the instrument settings. A systematic approach is the best way to identify the root cause. Potential issues include degradation of the standard, problems with sample preparation, suboptimal chromatographic conditions, or incorrect mass spectrometer settings.[1]
Q3: How can I verify the integrity of my this compound standard?
To confirm that your DHE-d3 standard is not the source of the low signal, you should:
-
Prepare a fresh stock solution: This will rule out degradation or contamination of your working solutions.
-
Direct Infusion: Analyze a freshly prepared, known concentration of your DHE-d3 standard by direct infusion into the mass spectrometer. This bypasses the liquid chromatography (LC) system and confirms that the mass spectrometer is capable of detecting the analyte.
-
Check Supplier's Certificate of Analysis: Ensure the isotopic and chemical purity of the standard meet the requirements for your assay. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[1]
Q4: What are common issues related to the use of deuterated internal standards like DHE-d3?
Even with a high-quality standard, issues can arise. Common problems include:
-
Isotopic Exchange (H/D Back-Exchange): Deuterium (B1214612) atoms can sometimes exchange with protons from the sample matrix or solvents, especially under harsh pH or temperature conditions.[1] This can lead to a decrease in the DHE-d3 signal and an artificial increase in the DHE signal. It is advisable to avoid storing deuterated compounds in acidic or basic solutions for extended periods.[2]
-
Differential Matrix Effects: Even if DHE and DHE-d3 co-elute perfectly, components of the biological matrix (like plasma or urine) can suppress or enhance the ionization of the analyte and the internal standard to different extents.[1][3]
-
Chromatographic Separation from Analyte: A slight difference in retention time between DHE and DHE-d3, known as the deuterium isotope effect, can lead to them being affected differently by matrix components as they elute from the column.[4]
Troubleshooting Guides
Issue 1: Low DHE-d3 Signal Intensity
If you are experiencing a weak signal from your this compound internal standard, follow this troubleshooting workflow:
Caption: A workflow for troubleshooting low DHE-d3 signal intensity.
Step-by-Step Guide:
-
Verify Standard Integrity: As outlined in the FAQs, first confirm that your DHE-d3 standard is viable. Prepare a fresh solution and analyze it via direct infusion to ensure the mass spectrometer can detect it.
-
Optimize Mass Spectrometer (MS) Parameters:
-
Ion Source: Ensure the electrospray ionization (ESI) source is clean and that parameters like capillary voltage, nebulizer gas pressure, and drying gas flow and temperature are optimized for DHE-d3.[5][6] ESI is sensitive to these settings, and they can significantly impact ionization efficiency.
-
MRM Transitions: Confirm you are monitoring the correct multiple reaction monitoring (MRM) transitions for DHE-d3.
-
-
Optimize Liquid Chromatography (LC) Method:
-
Mobile Phase: The pH and organic composition of the mobile phase can affect peak shape and retention. For amine-containing compounds like DHE, adding a small amount of formic acid or using an alkaline mobile phase can improve peak shape and sensitivity.[7]
-
Column: Ensure you are using an appropriate column (e.g., C18) and that it is not degraded or clogged.
-
Gradient: An optimized gradient elution can produce sharper peaks, improving the signal-to-noise ratio.
-
-
Evaluate Sample Preparation:
-
Extraction Recovery: Investigate the efficiency of your extraction method (e.g., solid-phase extraction or liquid-liquid extraction). Low recovery will result in a weak signal.
-
Matrix Effects: As mentioned, co-eluting matrix components can suppress the DHE-d3 signal. Improving sample cleanup or adjusting the chromatography to separate DHE-d3 from these interferences can help.[1]
-
Issue 2: Inconsistent or Inaccurate Quantification
If your DHE-d3 signal is present but your results are inconsistent, consider these possibilities:
| Potential Cause | Symptoms | Recommended Action |
| Differential Matrix Effects | Variable internal standard response across different samples. Inaccurate results when comparing spiked matrix samples to neat standards. | Perform a post-extraction addition experiment to quantify the matrix effect. Improve sample cleanup (e.g., use solid-phase extraction) or optimize chromatography to separate analytes from interfering matrix components.[1] |
| Isotopic Exchange (H/D Back-Exchange) | Decreasing DHE-d3 signal over time, especially in acidic or basic conditions. Potential for an artificially high DHE signal. | Confirm that the deuterium labels on your DHE-d3 are on stable positions (not on heteroatoms like -OH or -NH). Avoid prolonged exposure of the standard to harsh pH conditions during sample preparation.[1] |
| Analyte and IS Not Co-eluting | A slight separation in retention time between DHE and DHE-d3 peaks. | Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to ensure complete co-elution.[4] |
| Contamination of IS with Unlabeled Analyte | A significant signal for DHE is observed in a blank matrix sample spiked only with DHE-d3. | Check the Certificate of Analysis for your standard. If purity is a concern, consider acquiring a new batch from a reputable supplier.[4] |
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound
This protocol is a general guideline based on methods for other ergot alkaloids and should be optimized for your specific instrument and application.[7][8]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS Parameters
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
MRM Transitions (Hypothetical):
-
Dihydroergotamine (DHE): Precursor Ion: 582.3 m/z; Product Ions: 223.1 m/z (quantifier), 314.2 m/z (qualifier).
-
This compound (DHE-d3): Precursor Ion: 585.3 m/z; Product Ion: 226.1 m/z. (Note: These transitions are inferred and should be optimized by infusing the specific compounds on your mass spectrometer.)
-
Dihydroergotamine Signaling Pathways
Dihydroergotamine exerts its therapeutic effects by interacting with multiple receptor systems, primarily serotonergic, dopaminergic, and adrenergic receptors.[9][10][11] Its broad pharmacology is key to its efficacy in treating migraines.
Caption: DHE's primary interactions with receptor systems.
Receptor Binding Affinity
The following table summarizes the binding affinities (pKi) of Dihydroergotamine for various human receptors, indicating its broad pharmacological profile. Higher pKi values denote stronger binding affinity.
| Receptor Family | Receptor Subtype | pKi Value |
| Serotonin | 5-HT1A | 8.1 |
| 5-HT1B | 8.5 | |
| 5-HT1D | 8.6 | |
| 5-HT2A | 8.4 | |
| 5-HT2C | 8.0 | |
| Dopamine | D1 | 7.0 |
| D2 | 8.3 | |
| D3 | 8.5 | |
| D4 | 8.0 | |
| Adrenergic | Alpha-1A | 7.9 |
| Alpha-2A | 8.7 | |
| Alpha-2B | 8.0 | |
| Alpha-2C | 8.4 |
(Data sourced from various receptor binding assays and reflects the non-selective nature of Dihydroergotamine.)
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. benchchem.com [benchchem.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS method for quantitation of ergot alkaloids in lateral saphenous vein tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dihydroergotamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Chromatographic Separation of Dihydroergotamine and its d3 Analog
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chromatographic separation of Dihydroergotamine (DHE) and its deuterated analog (DHE-d3).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of Dihydroergotamine and its d3 analog.
Issue 1: Poor Peak Resolution or Co-elution of DHE and DHE-d3
Question: My Dihydroergotamine (DHE) and its d3-labeled internal standard (DHE-d3) are co-eluting or showing poor resolution. How can I improve their separation?
Answer:
Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification. While complete baseline separation is not always necessary for mass spectrometry-based detection, sufficient resolution is crucial to minimize isotopic crosstalk and ensure reliable data. Here are several strategies to improve the separation:
-
Mobile Phase Optimization:
-
Adjust Organic Modifier Content: A common first step is to decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention times of both compounds, potentially leading to better separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify Mobile Phase pH: Dihydroergotamine is a basic compound. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact its retention characteristics. Operating at a pH 2-3 units below the pKa of DHE will ensure it is fully protonated, which can lead to sharper peaks and potentially better separation. The use of buffers, such as ammonium (B1175870) formate (B1220265) or formic acid, is recommended to maintain a stable pH.[1]
-
Incorporate Additives: Small amounts of additives like trifluoroacetic acid (TFA) can improve peak shape and influence selectivity.
-
-
Column Selection:
-
Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are commonly used, a C8 or a phenyl-hexyl column might offer different selectivity for these structurally similar compounds.
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase theoretical plates and improve resolution. However, this will also lead to higher backpressure.
-
-
Temperature:
-
Lowering the column temperature can sometimes improve the resolution of closely eluting peaks by increasing retention.
-
Issue 2: Peak Tailing
Question: I am observing significant peak tailing for both DHE and DHE-d3. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue with basic compounds like Dihydroergotamine and can negatively impact integration and quantification. The primary causes and their solutions are outlined below:
-
Secondary Interactions with Residual Silanols:
-
Cause: Free silanol (B1196071) groups on the surface of silica-based columns can interact with the basic amine groups of DHE, leading to tailing.
-
Solution:
-
Use an End-capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.
-
Operate at Low pH: Maintain a mobile phase pH below 3. This protonates the silanol groups, minimizing their interaction with the protonated DHE.
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to saturate the active silanol sites.
-
-
-
Column Overload:
-
Cause: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination:
-
Cause: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column and/or implement a more rigorous sample preparation method to remove interferences.
-
Issue 3: Inconsistent Retention Times
Question: The retention times for DHE and DHE-d3 are shifting between injections. What could be the cause?
Answer:
Fluctuating retention times can compromise peak identification and integration. The following factors should be investigated:
-
Mobile Phase Instability:
-
Cause: Improperly mixed mobile phase, buffer precipitation, or degradation of mobile phase components.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using buffers, ensure they are soluble in the organic/aqueous mixture. Prepare fresh mobile phase regularly.
-
-
Column Equilibration:
-
Cause: Insufficient time for the column to equilibrate with the mobile phase before injection.
-
Solution: Allow the column to equilibrate for a sufficient time (typically 10-15 column volumes) before starting the analytical run.
-
-
Temperature Fluctuations:
-
Cause: An unstable column oven temperature.
-
Solution: Ensure the column compartment is maintaining a consistent temperature.
-
-
Pump Performance:
-
Cause: Inconsistent flow rate from the HPLC pump.
-
Solution: Check for leaks in the pump and ensure it is properly maintained.
-
Frequently Asked Questions (FAQs)
Q1: Is baseline separation of Dihydroergotamine and its d3 analog always necessary?
A1: For LC-MS/MS analysis, baseline separation is not strictly required. The mass spectrometer can differentiate between the analyte and its deuterated internal standard based on their different mass-to-charge ratios (m/z). However, some chromatographic separation is highly recommended to avoid potential issues like ion suppression or isotopic crosstalk, where the signal from one compound interferes with the other. A resolution (Rs) of at least 1.0 is a good target.
Q2: What are the typical mass transitions for DHE and DHE-d3 in MS/MS analysis?
A2: While the exact mass transitions should be optimized for your specific instrument, common precursor and product ions are:
-
Dihydroergotamine (DHE): Precursor ion [M+H]⁺ at m/z 584.3. Product ions can be found at approximately m/z 314.2, 281.2, and 225.2.
-
Dihydroergotamine-d3 (DHE-d3): Precursor ion [M+H]⁺ at m/z 587.3. Product ions will be shifted by 3 Da, for example, at approximately m/z 317.2.
Q3: What are the recommended sample preparation techniques for DHE in biological matrices like plasma?
A3: Common and effective sample preparation techniques for Dihydroergotamine in plasma include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. The supernatant is then injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. This can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by selectively retaining the analyte on a solid sorbent while interferences are washed away. This is often the preferred method for achieving the lowest limits of quantification.
Q4: What type of HPLC column is best suited for this separation?
A4: A reversed-phase C18 column is a good starting point and is widely used for the analysis of Dihydroergotamine. However, if co-elution with the d3 analog is an issue, exploring columns with different selectivities, such as C8 or Phenyl-Hexyl, can be beneficial.
Experimental Protocols
1. Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of DHE-d3 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. HPLC/UHPLC Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-80% B
-
3.0-3.5 min: 80% B
-
3.5-4.0 min: 80-20% B
-
4.0-5.0 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DHE: 584.3 -> 314.2 (Quantifier), 584.3 -> 281.2 (Qualifier)
-
DHE-d3: 587.3 -> 317.2 (Quantifier)
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for your specific instrument to achieve maximum sensitivity.
Data Presentation
Table 1: Example Chromatographic and Mass Spectrometric Parameters
| Parameter | Dihydroergotamine (DHE) | This compound (DHE-d3) |
| Expected Retention Time | ~2.8 min | ~2.8 min |
| Precursor Ion (m/z) | 584.3 | 587.3 |
| Product Ion (Quantifier, m/z) | 314.2 | 317.2 |
| Product Ion (Qualifier, m/z) | 281.2 | N/A |
Visualizations
Caption: Workflow for optimizing chromatographic separation.
Caption: Troubleshooting decision tree for chromatographic issues.
References
Technical Support Center: Matrix Effects on Dihydroergotamine-d3 Quantification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the quantification of Dihydroergotamine using its deuterated internal standard, Dihydroergotamine-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Dihydroergotamine quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[1][4][5] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, particularly with electrospray ionization (ESI), these effects can compromise the reliability of pharmacokinetic and other bioanalytical studies involving Dihydroergotamine.[6][7]
Q2: What is the role of this compound in the analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard (IS) for Dihydroergotamine. Because it is chemically and physically almost identical to the analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[6] The use of a SIL-IS is the most effective way to compensate for matrix effects, as the ratio of the analyte signal to the IS signal should remain constant, allowing for accurate quantification even when absolute signal intensities vary.[6][8]
Q3: How can I determine if my assay is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique can identify regions in the chromatogram where ion suppression or enhancement occurs.[6][8] This is useful during method development to adjust chromatographic conditions.
-
Quantitative Assessment: The post-extraction spiking method is used to calculate a Matrix Factor (MF).[1][6] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solvent. This is the standard approach for validation.[1]
Q4: What are the common sources of matrix effects in biological samples?
A4: Matrix effects are caused by various endogenous and exogenous substances. Common endogenous sources in plasma include phospholipids, proteins, salts, and metabolites.[1] Exogenous sources can include anticoagulants (e.g., EDTA, heparin), dosing vehicles, co-administered medications, and even agents used in sample processing.[1][9]
Q5: What is considered an acceptable level of matrix effect?
A5: For a robust bioanalytical method, the absolute Matrix Factor (MF) for the analyte should ideally be between 0.75 and 1.25.[1] More importantly, the IS-normalized MF (the ratio of the analyte MF to the IS MF) should be close to 1.0, indicating that the internal standard is effectively tracking and compensating for the variability caused by the matrix.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the quantification of Dihydroergotamine.
Problem: Poor Accuracy and Precision in Quality Control (QC) Samples
Inconsistent and inaccurate results for QC samples are a primary indicator of uncompensated matrix effects.
Initial Assessment: The first step is to systematically evaluate the source of the variability. The following workflow provides a logical approach to troubleshooting.
Caption: Troubleshooting workflow for poor assay performance.
Step-by-Step Troubleshooting:
-
Quantitatively Evaluate Matrix Effects: Perform the post-extraction spike experiment to calculate the Matrix Factor (MF) and IS-Normalized MF for your low and high QC concentrations across at least six different lots of biological matrix.[1]
-
Analyze the Matrix Factor:
-
If the IS-Normalized MF is not close to 1.0: This indicates that this compound is not adequately compensating for the matrix effect on Dihydroergotamine. This can happen if the analyte and IS are chromatographically separated or if there is a unique interference for one of the compounds.
-
Action: Optimize the chromatographic method to ensure the analyte and IS co-elute perfectly.
-
-
If the absolute MF is consistently low (<0.75) or high (>1.25) across lots: This points to significant ion suppression or enhancement, respectively. Even if the IS compensates, severe ion suppression can reduce sensitivity to a point where the assay is no longer viable.[10]
-
Action: Improve the sample preparation method to remove more interfering components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[10]
-
-
-
Optimize Chromatography: If sample cleanup is not sufficient, modify the LC method.
-
Action: Use a longer gradient to better separate Dihydroergotamine from early-eluting matrix components like phospholipids.[8] Consider a different column chemistry that provides alternative selectivity.
-
-
Consider Instrumental Factors:
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol determines the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (Dihydroergotamine) and IS (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix first. Then, spike the analyte and IS into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Results: Use the mean peak areas to perform the following calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
IS-Normalized MF = MF_Analyte / MF_IS
-
Caption: Experimental workflow for quantitative matrix effect assessment.
Protocol 2: Qualitative Assessment of Ion Suppression (Post-Column Infusion)
This protocol identifies chromatographic regions with matrix effects.
Methodology:
-
Setup: Arrange a T-junction to introduce a constant flow of a standard solution of Dihydroergotamine and this compound into the LC eluent stream after the analytical column but before the MS inlet.
-
Infusion: Use a syringe pump to deliver the standard solution at a low, steady flow rate (e.g., 5-10 µL/min). This should produce a stable baseline signal on the mass spectrometer.
-
Injection: While the standard is infusing, inject a prepared blank matrix extract onto the LC column.
-
Analysis: Monitor the signal for the analyte and IS. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement. The retention time of these deviations can be correlated with the elution of matrix components.
Data Presentation
Table 1: Interpreting Matrix Factor (MF) and Recovery (RE) Data
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | Area(Post-Spike) / Area(Neat) | 0.75 - 1.25[1] | Measures ion suppression (<1) or enhancement (>1). |
| Recovery (RE) | Area(Pre-Spike) / Area(Post-Spike) | >80% & Consistent | Measures the efficiency of the extraction process.[11] |
| IS-Normalized MF | MF(Analyte) / MF(IS) | ~1.0[1] | Indicates if the IS effectively compensates for matrix effects. |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Speed | Selectivity (Cleanliness) | Recommendation for Dihydroergotamine |
| Protein Precipitation (PPT) | Very Fast | Low | Suitable for early discovery; high risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Good option; can be optimized with pH and solvent choice to remove interferences.[10] |
| Solid-Phase Extraction (SPE) | Slow | High | Best choice for validated methods requiring high cleanliness and sensitivity.[6] |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. matrix effects & recovery – Clinical Trials 101 [clinicaltrials101.com]
Addressing ion suppression of Dihydroergotamine-d3 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Dihydroergotamine-d3 (DHE-d3) in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for DHE-d3 analysis in plasma?
Ion suppression is a matrix effect phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where co-eluting endogenous components from the plasma matrix interfere with the ionization of the target analyte, this compound.[1][2] This interference reduces the ionization efficiency of DHE-d3, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] The "matrix" in plasma includes a complex mixture of proteins, lipids, salts, and other small molecules that can compete with DHE-d3 for ionization in the mass spectrometer's ion source.[1][2]
Q2: I am using a deuterated internal standard (DHE-d3). Shouldn't that automatically correct for ion suppression?
Ideally, a deuterated internal standard like DHE-d3 should co-elute with the unlabeled analyte (Dihydroergotamine) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, causing them to encounter different matrix components as they elute.
Q3: How can I determine if ion suppression is affecting my DHE-d3 signal?
Two common experimental methods to detect and evaluate ion suppression are the post-column infusion experiment and the matrix effect evaluation.
-
Post-Column Infusion: In this experiment, a constant flow of a DHE-d3 solution is introduced into the mass spectrometer's ion source after the analytical column. A blank plasma extract is then injected onto the column. Any significant drop in the DHE-d3 signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Matrix Effect Evaluation: This method quantitatively assesses the extent of ion suppression. The peak area of DHE-d3 in a solution prepared in a clean solvent is compared to the peak area of DHE-d3 spiked into a blank plasma sample that has undergone the entire sample preparation procedure. A lower peak area in the plasma sample indicates ion suppression.
Troubleshooting Guides
Issue 1: Low DHE-d3 Signal Intensity or Poor Sensitivity
Possible Cause: Significant ion suppression from the plasma matrix.
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment or a quantitative matrix effect evaluation to confirm that ion suppression is the root cause.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components through rigorous sample cleanup. Consider switching to a more effective sample preparation technique. The choice of method can significantly impact the cleanliness of the final extract and, consequently, the degree of ion suppression.
-
Protein Precipitation (PPT): This is a simple and fast method but is often considered the least clean. It involves adding a solvent like acetonitrile (B52724) to the plasma to precipitate proteins. While efficient at removing proteins, it may leave other matrix components like phospholipids (B1166683) in the supernatant.
-
Liquid-Liquid Extraction (LLE): This technique offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer. The choice of extraction solvent is critical for achieving good recovery and minimizing interferences.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Different sorbent chemistries can be optimized for specific analytes.
-
-
Chromatographic Separation: Modify your LC method to separate the elution of DHE-d3 from the regions of significant ion suppression identified in your assessment. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can improve resolution.
-
Sample Dilution: Diluting the plasma sample before extraction can reduce the concentration of matrix components. However, this will also dilute the analyte, so this approach is only feasible if the assay has sufficient sensitivity.[3]
Issue 2: Inconsistent or Irreproducible DHE-d3 Signal
Possible Cause: Variable matrix effects between different plasma samples or carryover from previous injections.
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Analyze DHE-d3 in plasma samples from multiple sources to assess the inter-subject variability of ion suppression.
-
Improve Sample Cleanup: A more robust sample preparation method like SPE can help to minimize the variability in matrix effects between different samples.
-
Optimize Column Washing: Implement a thorough column wash step at the end of each chromatographic run to remove strongly retained matrix components that could elute in subsequent injections and cause carryover.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the reported recovery data for Dihydroergotamine from plasma using different sample preparation techniques. Higher recovery often correlates with better removal of matrix components and thus, reduced ion suppression.
| Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Drug Cocktail | >80% | [4] |
| Liquid-Liquid Extraction | Dihydroergotamine | ~58% | |
| 8'-OH-DHE | ~52% | ||
| Liquid-Liquid Extraction (Extrelut column) | Dihydroergotamine | 87% | |
| Solid-Phase Extraction (C8) | Anticancer Drugs | >92.3% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method for removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing DHE-d3 and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract compared to protein precipitation.
Materials:
-
Human plasma sample
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide (B78521)
-
0.1 M Hydrochloric acid
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of human plasma into a glass centrifuge tube.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex the mixture for 5 minutes to extract DHE-d3 into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Add 100 µL of 0.1 M hydrochloric acid to the MTBE extract for back-extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes.
-
The lower aqueous layer containing the purified DHE-d3 can be injected into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the most thorough sample cleanup, leading to the least ion suppression.
Materials:
-
Human plasma sample
-
SPE cartridges (e.g., C8 or mixed-mode cation exchange)
-
Methanol (B129727) (for conditioning and elution)
-
Water (for conditioning and washing)
-
0.1% Formic acid in water (for washing)
-
5% Ammonium (B1175870) hydroxide in methanol (for elution)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Load the sample: Dilute 200 µL of plasma with 200 µL of water and load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of water to remove salts and other polar interferences.
-
Wash with 1 mL of 0.1% formic acid in water.
-
-
Elute the analyte: Elute DHE-d3 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualization of Workflows and Logic
Caption: Troubleshooting workflow for low DHE-d3 signal.
Caption: Comparison of sample preparation methods.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroergotamine-d3 Solid Phase Extraction
Welcome to the technical support center for optimizing the solid phase extraction (SPE) of Dihydroergotamine-d3 (DHE-d3). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the recovery of DHE-d3 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the solid phase extraction of this compound.
Q1: Why is my this compound recovery low?
Low recovery of DHE-d3 during SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2][3] Start by identifying the step in which the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[4]
Potential Causes and Solutions for Low Recovery:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Selection | Dihydroergotamine (B1670595) is a basic compound (pKa ~8.39) with moderate hydrophobicity (logP ~3.04).[1] Reversed-phase (C18, C8), cyano (CN), and mixed-mode cation exchange (MCX) sorbents have been used for DHE and other ergot alkaloids.[5][6] If using reversed-phase, ensure the organic solvent in the sample load is minimal to promote retention. For complex matrices, a more selective sorbent like MCX might provide better cleanup and recovery.[5][7] |
| Incorrect Sample pH | The pH of the sample is critical for retaining DHE-d3 on the sorbent. For reversed-phase SPE, adjust the sample pH to be at least 2 units above the pKa of the basic nitrogen (~8.39) to ensure it is in its neutral, more retentive form. For cation exchange SPE, the sample pH should be at least 2 units below the pKa to ensure the analyte is positively charged and can bind to the negatively charged sorbent.[2][7] |
| Analyte Breakthrough During Loading | This can occur if the sample loading flow rate is too high, or the sorbent is overloaded.[2] Reduce the flow rate to allow for adequate interaction between the analyte and the sorbent.[7] Ensure the amount of analyte and matrix components does not exceed the capacity of the SPE cartridge. |
| Premature Elution During Washing | The wash solvent may be too strong, causing the analyte to be washed away before the elution step.[3][4] If DHE-d3 is detected in the wash fraction, reduce the organic solvent content of the wash solution or switch to a weaker solvent. Maintain the appropriate pH during the wash step to keep the analyte retained.[4] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent.[2][3] For reversed-phase sorbents, a high percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically required. For mixed-mode cation exchange, the elution solvent should neutralize the charge of the analyte or the sorbent. This is often achieved by adding a base, such as ammonium (B1175870) hydroxide (B78521), to the organic elution solvent.[5] For instance, a mixture of methanol and ammonium acetate (B1210297) at a high pH has been used to elute ergot alkaloids from SCX cartridges.[5] |
| Improper Cartridge Conditioning/Equilibration | Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery.[2] The conditioning step (typically with methanol) solvates the sorbent, and the equilibration step (with water or buffer) prepares the sorbent for the sample matrix. Ensure the sorbent bed does not dry out between these steps and sample loading.[8] |
| Non-Specific Binding | DHE-d3 may adsorb to collection tubes or other labware, especially if they are made of glass. Using low-binding polypropylene (B1209903) tubes can help mitigate this issue.[3] |
Q2: My DHE-d3 recovery is inconsistent. What could be the cause?
Inconsistent recovery is often due to variations in the experimental procedure. Ensure that all steps of the SPE protocol are performed consistently, including sample pH adjustment, solvent volumes, and flow rates.[3] Automation of the SPE process can help improve reproducibility. Variability in the signal intensity of an internal standard can also point to differential matrix effects.[9]
Q3: Can the use of a deuterated internal standard like DHE-d3 itself cause recovery problems?
While deuterated internal standards are designed to mimic the behavior of the analyte, issues can still arise. A lack of co-elution between the analyte and the internal standard can lead to inaccurate quantification.[9] While unlikely to cause significant differences in SPE recovery, it is a factor to consider in the overall analytical method. In some cases, differential matrix effects can affect the analyte and the deuterated internal standard to different extents.[9]
Experimental Protocols
Below are detailed protocols for solid phase extraction of Dihydroergotamine from biological matrices, based on methodologies described in the literature.
Protocol 1: Reversed-Phase SPE using C18
This protocol is suitable for the extraction of DHE from plasma or serum.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate volume of DHE-d3 internal standard solution.
-
Add 1 mL of a suitable buffer to adjust the pH (e.g., ammonium carbonate buffer) to ensure DHE is in its neutral form (pH > 10).
-
Vortex for 30 seconds.
-
Centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of purified water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
A second wash with a non-polar solvent like hexane (B92381) can be used to remove lipids.
-
-
Elution:
-
Elute the DHE and DHE-d3 from the cartridge with 2 x 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). A small amount of base (e.g., 2% ammonium hydroxide in methanol) can be added to the elution solvent to improve the recovery of basic compounds.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
This protocol offers higher selectivity for basic compounds like DHE.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the DHE-d3 internal standard.
-
Acidify the sample by adding 1 mL of a weak acid (e.g., 2% formic acid in water) to ensure DHE is protonated (positively charged).
-
Vortex and centrifuge if necessary.
-
-
SPE Cartridge Conditioning:
-
Condition an MCX SPE cartridge with 3 mL of methanol.
-
Equilibrate with 3 mL of purified water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash with 3 mL of the weak acid solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.
-
Wash with 3 mL of methanol to remove hydrophobic interferences.
-
-
Elution:
-
Elute the analyte with 2 x 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Data Presentation
The following table summarizes recovery data for Dihydroergotamine and related ergot alkaloids from various studies. Note that specific recovery for DHE-d3 is not widely reported, but it is expected to be similar to that of unlabeled DHE.
| Analyte | SPE Sorbent | Matrix | Reported Recovery (%) | Reference |
| Dihydroergotamine (DHE) and 8'-OH-DHE | Liquid-Liquid Extraction | Human Plasma | ~58% and ~52% respectively | [10] |
| Ergot Alkaloids | Strong Cation-Exchange Disk | Wheat | 79.1% to 95.9% | [11] |
| Ergot Alkaloids (general) | MCX | - | Quantitative | [5] |
| Ergot Alkaloids (general) | HLB | - | Good (except for ergometrine) | [5] |
| Ergot Alkaloids (general) | C8 and C18 | - | Lower than other methods | [5] |
Visualizations
This compound SPE Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of DHE-d3 during solid phase extraction.
Caption: A flowchart for troubleshooting low DHE-d3 recovery in SPE.
General Solid Phase Extraction Workflow
This diagram outlines the fundamental steps of a generic solid phase extraction procedure.
Caption: The five fundamental steps of a solid phase extraction workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. specartridge.com [specartridge.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified solid-phase extraction method for determination of dihydroergotamine in rabbit and human serum using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Sensitive and specific liquid chromatographic-tandem mass spectrometric assay for dihydroergotamine and its major metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Dihydroergotamine (DHE) and Dihydroergotamine-d3 (DHE-d3) MRM Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-talk between Dihydroergotamine (DHE) and its deuterated internal standard, Dihydroergotamine-d3 (DHE-d3), during Multiple Reaction Monitoring (MRM) analysis.
Frequently Asked Questions (FAQs)
Q1: What is cross-talk in the context of DHE and DHE-d3 MRM analysis?
A1: Cross-talk refers to the interference between the MRM transitions of an analyte (DHE) and its stable isotope-labeled internal standard (DHE-d3). This interference can lead to inaccurate quantification. The primary cause of this cross-talk is the natural isotopic abundance of the analyte. The DHE molecule contains carbon-13 isotopes, which can result in a signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, DHE-d3.
Q2: What are the typical MRM transitions for DHE and DHE-d3?
A2: While optimal transitions should be determined empirically on your specific instrument, common precursor and product ions are provided below. The protonated molecule [M+H]⁺ is typically used as the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Dihydroergotamine (DHE) | 584.2 | 226.1, 281.1, 314.2 |
| This compound (DHE-d3) | 587.2 | 229.1, 284.1, 317.2 |
Q3: How does cross-talk affect my analytical results?
A3: Cross-talk can significantly impact the accuracy and precision of your quantitative analysis. The isotopic contribution from DHE to the DHE-d3 signal can artificially inflate the internal standard response, leading to an underestimation of the true analyte concentration. This effect is more pronounced at high DHE concentrations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and minimizing cross-talk between DHE and DHE-d3 MRM transitions.
Problem 1: Inaccurate and imprecise results, particularly at high analyte concentrations.
Potential Cause: Isotopic cross-talk from DHE to DHE-d3.
Troubleshooting Steps:
-
Assess the Degree of Cross-Talk:
-
Prepare a high-concentration DHE standard without any DHE-d3.
-
Monitor the MRM transition for DHE-d3.
-
Any signal detected in the DHE-d3 channel indicates the presence and extent of cross-talk.
-
-
Optimize Chromatographic Separation:
-
Ensure baseline separation between DHE and DHE-d3. Even a small degree of co-elution can exacerbate cross-talk.
-
Recommended Action: Adjust the gradient, mobile phase composition, or column chemistry to improve separation. A longer column or a column with a different stationary phase may be necessary.
-
-
Optimize Collision Energy (CE):
-
The optimal CE for each transition can minimize the formation of interfering fragment ions.
-
Recommended Action: Perform a CE optimization experiment for both DHE and DHE-d3. This involves analyzing a standard solution while ramping the CE and monitoring the intensity of the product ions. Select the CE that provides the highest signal-to-noise ratio for each transition while minimizing any observed cross-talk.
Illustrative Data: Impact of Collision Energy on Signal Intensity
-
| Analyte | MRM Transition (m/z) | Suboptimal CE (V) | Signal Intensity (Counts) | Optimized CE (V) | Signal Intensity (Counts) |
| DHE | 584.2 -> 281.1 | 25 | 1.2 x 10^5 | 35 | 2.5 x 10^5 |
| DHE | 584.2 -> 314.2 | 25 | 8.5 x 10^4 | 32 | 1.8 x 10^5 |
| DHE-d3 | 587.2 -> 284.1 | 25 | 9.8 x 10^4 | 35 | 2.1 x 10^5 |
Problem 2: Poor peak shape and/or inconsistent retention times.
Potential Cause: Suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Evaluate Mobile Phase Composition:
-
The pH and organic modifier content of the mobile phase can significantly affect peak shape and retention.
-
Recommended Action: For DHE, which is a basic compound, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape. Experiment with different ratios of acetonitrile (B52724) or methanol (B129727) to achieve optimal separation.
-
-
Check Column Integrity:
-
A degraded or contaminated column can lead to poor chromatography.
-
Recommended Action: Flush the column with a strong solvent or replace it if necessary. Ensure proper sample clean-up to minimize matrix effects that can foul the column.
-
Experimental Protocols
Detailed LC-MS/MS Method for Dihydroergotamine Analysis in Human Plasma
This protocol provides a starting point for method development and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of DHE-d3 internal standard solution (concentration to be optimized, typically in the range of the expected analyte concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B (linear gradient)
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B (linear gradient)
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: See FAQ A2.
-
Collision Gas: Argon.
-
Collision Energy: To be optimized for each transition (see Troubleshooting Guide).
-
Dwell Time: To be optimized based on the number of co-eluting analytes and desired number of data points across the chromatographic peak.
Visualizations
Caption: Experimental workflow for DHE analysis.
Caption: Troubleshooting logic for cross-talk.
Technical Support Center: Dihydroergotamine-d3 HPLC Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape for Dihydroergotamine-d3 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in HPLC?
A1: Poor peak shape for this compound, a basic compound, typically manifests as peak tailing. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic this compound molecule, leading to tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound, causing peak distortion.[1][3]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[3]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4]
Q2: How does deuterium (B1214612) labeling in this compound affect its chromatographic behavior compared to the non-deuterated form?
A2: In reversed-phase HPLC, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[5][6] This is known as the "inverse isotope effect" and is attributed to minor differences in the molecule's polarity and interaction with the stationary phase.[6] While this retention time shift is usually small, it's a critical consideration when developing quantitative methods using a deuterated internal standard.[6]
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: For basic compounds like this compound, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping to minimize silanol interactions.[7] Columns with stationary phases like C8 or C18 are commonly used.[8][9] Using a guard column is also recommended to protect the analytical column from contaminants and extend its lifetime.[10]
Q4: What are the ideal mobile phase conditions for this compound analysis?
A4: The optimal mobile phase for this compound typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To suppress silanol interactions and ensure consistent ionization, a low pH mobile phase (around pH 2-3) is often effective.[1][3] Additives like formic acid, trifluoroacetic acid, or a buffer system are crucial for controlling the pH.[8][9]
Troubleshooting Guide: Overcoming Poor Peak Shape
This guide provides a systematic approach to troubleshooting and resolving common peak shape issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptoms: The peak has an asymmetrical shape with a trailing edge that is broader than the leading edge.
Troubleshooting Workflow:
Detailed Steps:
-
Verify Mobile Phase pH: Dihydroergotamine is a basic compound, and its interaction with the stationary phase is highly pH-dependent.
-
Solution: Ensure the mobile phase pH is low (typically between 2 and 3) to suppress the ionization of residual silanol groups on the column packing.[1] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid.
-
-
Assess Column Health: A degraded column is a common culprit for peak tailing.
-
Solution: If the column is old or has been used extensively with aggressive mobile phases, replace it.[3] Consider using a column with a highly deactivated, end-capped stationary phase specifically designed for basic compounds.[2] Employing a guard column can prolong the life of your analytical column.[10]
-
-
Optimize Sample Concentration and Injection Volume: Overloading the column can lead to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume to ensure you are working within the column's linear capacity.[3]
-
Issue 2: Peak Fronting
Symptoms: The peak is asymmetrical with the leading edge being broader than the trailing edge.
Troubleshooting Workflow:
Detailed Steps:
-
Evaluate Sample Solvent: Injecting a sample dissolved in a solvent stronger than the mobile phase is a primary cause of peak fronting.
-
Solution: Whenever possible, dissolve this compound in the initial mobile phase.[4] If a different solvent is necessary due to solubility, use the weakest solvent possible.
-
-
Check for Column Overload: Excessively high concentrations of the analyte can lead to peak fronting.
-
Solution: Reduce the amount of sample injected by either diluting the sample or using a smaller injection volume.[3]
-
Issue 3: Split Peaks
Symptoms: The peak appears as two or more merged peaks.
Troubleshooting Workflow:
Detailed Steps:
-
Inspect for a Blocked Frit: Particulates from the sample or mobile phase can clog the column inlet frit.
-
Solution: Disconnect the column and backflush it according to the manufacturer's instructions. If the problem persists, the frit or the entire column may need replacement. Using an in-line filter or guard column can help prevent this.[1]
-
-
Check for a Column Void: A void at the head of the column can cause the sample band to split.
-
Solution: This is often a sign of a deteriorating column, which will likely need to be replaced.[1]
-
-
Consider Co-elution: An impurity or a related compound may be eluting at a very similar retention time.
-
Solution: Adjust the mobile phase composition or the gradient profile to improve the resolution between the peaks.
-
Experimental Protocols
Below are examples of HPLC methods that can be adapted for the analysis of this compound.
Table 1: HPLC Method Parameters for Dihydroergotamine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Agilent Eclipse XDB-C8, 5 µm, 4.6 x 150 mm[8] | Zorbax Rx-C8, 5 µm, 15 cm x 4.6 mm[9] |
| Mobile Phase | 70:30 Buffer (1.5% Formic Acid):Acetonitrile[8] | Water:Acetonitrile:Triethylamine:Trifluoroacetic Acid (70:30:0.1:0.1)[9] |
| Flow Rate | 1.2 mL/min[8] | 1.2 mL/min[9] |
| Column Temperature | 25°C[8] | 35°C[9] |
| Injection Volume | Not Specified | 40 µL[9] |
| Detection | Fluorescence (Excitation: 280 nm, Emission: 350 nm)[8] | Fluorescence[9] |
Sample Preparation:
A general procedure for preparing this compound for HPLC analysis involves the following steps:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol.[8]
-
Working Solutions: Dilute the stock solution with the mobile phase to the desired concentrations for calibration standards and quality control samples.[8]
-
Filtration: Filter the final solutions through a 0.45 µm filter before injection to remove any particulates that could clog the HPLC system.[11]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Dihydroergotamine Mesylate | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 3. uhplcs.com [uhplcs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Dihydroergotamine Bioanalytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical method development and validation for Dihydroergotamine (B1670595) (DHE).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Dihydroergotamine in biological matrices.
Category 1: Sample Preparation & Extraction
Question: I am experiencing low and inconsistent recovery of DHE from plasma samples. What are the potential causes and solutions?
Answer: Low and inconsistent recovery of DHE is a common issue often related to the extraction procedure. Here are several factors to investigate:
-
Extraction Method: DHE can be extracted from plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE with diethyl ether under alkaline conditions (using ammonium (B1175870) hydroxide) has been reported.[1] For LLE, ensure vigorous and consistent vortexing and check the pH of the aqueous phase to ensure it's optimal for partitioning DHE into the organic layer. For SPE, ensure the sorbent is appropriate and that the conditioning, loading, washing, and elution steps are optimized.
-
pH of the Sample: DHE is an ergot alkaloid, and its extraction efficiency is highly dependent on the pH. Ensure the plasma sample is adequately basified before extraction to neutralize the molecule and improve its solubility in organic solvents.
-
Protein Precipitation: If using a protein precipitation (PPT) method, the choice of solvent (e.g., acetonitrile) and the ratio of solvent to plasma are critical. Incomplete protein removal can lead to analyte loss and matrix effects.
-
Analyte Binding: DHE may bind to plasma proteins. The extraction conditions should be sufficient to disrupt this binding. The use of additives or changing the pH can help.
-
Evaporation and Reconstitution: During the dry-down step after extraction, ensure it is not performed at an excessively high temperature, which could degrade the analyte. The reconstitution solvent should be optimized to fully dissolve the extracted residue; a mismatch with the initial mobile phase can lead to poor peak shape and apparent low recovery.
Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the accuracy and precision of your assay.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure. Transitioning from a simple protein precipitation to a more selective method like LLE or SPE can remove many interfering phospholipids (B1166683) and other matrix components.
-
Chromatographic Separation: Optimize your HPLC/UPLC method to achieve better separation between DHE and the matrix components. Using a longer column, a different stationary phase (e.g., C18), or modifying the mobile phase gradient can help elute interferences at a different time than the analyte.[2]
-
Internal Standard Selection: Use a stable isotope-labeled (SIL) internal standard (e.g., deuterated DHE). A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction during data processing. If a SIL-IS is not available, a structural analog that behaves similarly during extraction and ionization can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to achieve the desired lower limit of quantitation (LLOQ).
Category 2: Chromatography
Question: My DHE peak shape is poor (e.g., tailing, fronting, or broad). What are the common causes?
Answer: Poor peak shape can compromise sensitivity and integration accuracy. Consider the following:
-
Column Choice: A high-quality reversed-phase column, such as a C18, is commonly used for DHE analysis.[2] Ensure the column is not old or contaminated.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds like DHE. Buffering the aqueous portion of the mobile phase (e.g., with ammonium carbamate (B1207046) or formic acid) can improve peak symmetry.[2][3]
-
Injection Solvent: If the reconstitution solvent after sample extraction is much stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Try to match the reconstitution solvent to the initial mobile phase conditions.
-
Column Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and reduce run times.
-
System Contamination: Contamination in the injector, tubing, or column can lead to peak tailing. A thorough system flush is recommended.
Category 3: Mass Spectrometry & Detection
Question: I am struggling to achieve the required sensitivity and a low LLOQ for my DHE assay. How can I improve it?
Answer: Achieving a low LLOQ, often in the low pg/mL range, is critical for pharmacokinetic studies.[2]
-
Ionization Source Optimization: DHE is typically analyzed using electrospray ionization (ESI) in positive mode.[2] Systematically optimize all ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the DHE signal.
-
MS/MS Transition Optimization: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for both DHE and its internal standard. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor ion and fragment ions, as well as collision energy and other compound-specific parameters.
-
Sample Preparation: A cleaner sample with fewer matrix components will result in less ion suppression and a better signal-to-noise ratio. Consider switching to a more rigorous extraction technique like SPE.
-
Chromatography: Sharper, narrower chromatographic peaks result in a higher intensity signal (height) for a given amount of analyte, which improves the signal-to-noise ratio and lowers the LLOQ. Optimize the LC method to achieve maximum peak efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common stability challenges associated with Dihydroergotamine in biological matrices? A1: DHE can be susceptible to degradation under various conditions. Key stability factors to evaluate during method validation include temperature, light exposure, pH, and enzymatic degradation.[4] It is crucial to assess short-term (bench-top), long-term (frozen), and freeze-thaw stability in the biological matrix.[4][5] Degradation can occur during sample collection, processing, and storage.[5] Studies have shown that DHE can form degradants under stress conditions such as exposure to acid, base, light, heat, and oxidation.[6]
Q2: What are the typical validation parameters for a DHE bioanalytical method according to regulatory guidelines? A2: A bioanalytical method for DHE must be validated according to guidelines from regulatory bodies like the FDA. Key parameters include accuracy, precision (intra-day and inter-day), selectivity, sensitivity (LLOQ), linearity, recovery, matrix effect, and stability.[7][8][9]
Q3: What concentration ranges are typically expected for DHE in human plasma for pharmacokinetic studies? A3: DHE plasma concentrations are generally very low due to extensive liver metabolism.[1] Validated assays often cover a range from approximately 10 pg/mL to 10 ng/mL.[2] For instance, one validated HPLC method with fluorescence detection had a range of 0.1-10 ng/mL, which was sufficient to monitor plasma levels for up to 24 hours after administration.[1] Another sensitive LC-MS/MS method reported an LLOQ of 10.0 pg/mL for DHE.[2]
Q4: Which analytical techniques are most commonly used for DHE quantification in biological samples? A4: High-performance liquid chromatography (HPLC) is the standard separation technique. For detection, tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for quantification at the pg/mL level.[2] Older methods have also utilized fluorescence detection, which can provide good sensitivity but may lack the selectivity of MS/MS.[1][10]
Experimental Protocols
Protocol: DHE Quantification in Human Plasma via LC-MS/MS
This protocol is a representative example based on common practices described in the literature. Optimization is required for specific instrumentation and laboratory conditions.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a polypropylene (B1209903) tube.
-
Add 25 µL of the internal standard working solution (e.g., deuterated DHE in 50% methanol).
-
Add 50 µL of 0.5 M ammonium hydroxide (B78521) to basify the sample. Vortex for 30 seconds.
-
Add 1 mL of diethyl ether.
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v). Vortex for 1 minute.
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: (Example) 20% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: (To be optimized by direct infusion)
-
DHE Example: Q1: 584.3 -> Q3: 225.2
-
Internal Standard (e.g., DHE-d5): Q1: 589.3 -> Q3: 230.2
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Data Presentation
Table 1: Example LC-MS/MS Parameters for DHE Analysis
| Parameter | Setting |
| LC Column | Zorbax Extend C18, 50x2.1 mm, 1.8 µm[2][11] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile[3][11] |
| Flow Rate | 0.4 - 1.0 mL/min[2] |
| Ionization Mode | ESI Positive (+MRM)[2] |
| LLOQ Range | 10.0 - 25.0 pg/mL[2] |
| Linear Range | 0.025 - 10 ng/mL[2] |
| Internal Standard | Caroverine or Stable Isotope Labeled DHE[2] |
Table 2: Reported Bioanalytical Method Performance
| Method | Extraction | Recovery | Linearity (ng/mL) | LLOQ (ng/mL) | Reference |
| HPLC-Fluorescence | LLE with Extrelut column | 87% (Plasma) | 0.1 - 5 | 0.1 | [1][2] |
| LC-MS/MS | LLE | >85% | 0.025 - 10 | 0.025 | [2] |
| LC-MS/MS | LLE | Not Reported | 0.01 - 10 | 0.01 | [2] |
Mandatory Visualizations
Caption: General workflow for Dihydroergotamine bioanalysis.
Caption: Troubleshooting decision tree for low sensitivity issues.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. akjournals.com [akjournals.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsat.org [ijsat.org]
- 10. Determination of dihydroergotamine in human plasma by high-performance liquid chromatography with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating variability in Dihydroergotamine-d3 response
Welcome to the technical support center for Dihydroergotamine-d3 (DHE-d3). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the variability in DHE-d3 response during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dihydroergotamine (B1670595) (DHE)?
A1: Dihydroergotamine is a semi-synthetic ergot alkaloid. Its primary therapeutic effect in migraine treatment is attributed to its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[3] Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are involved in pain signaling and inflammation.[2][3] DHE also exhibits activity at other receptors, including dopamine (B1211576) and adrenergic receptors, which may contribute to its overall effect and side effect profile.[1][4]
Q2: Why is there significant variability in response to DHE formulations?
A2: Variability in DHE response is a well-documented issue and can be attributed to several factors:
-
Route of Administration: The method of delivery (e.g., intravenous, intramuscular, intranasal) significantly impacts the pharmacokinetic profile, including the maximum plasma concentration (Cmax) and the time to reach it (Tmax).[1][5] This directly influences the onset and intensity of both therapeutic and adverse effects.[6]
-
Formulation: Different formulations, even for the same route of administration (e.g., different nasal spray devices), can lead to variations in bioavailability and absorption consistency.[7][8]
-
Metabolism: DHE is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][9] Individual differences in CYP3A4 activity can lead to varied drug exposure.
-
Drug Interactions: Co-administration with potent CYP3A4 inhibitors (e.g., protease inhibitors, macrolide antibiotics) can dramatically increase DHE plasma concentrations, leading to potentially dangerous side effects.[9][10]
-
Patient Factors: Inter-individual differences in absorption can contribute to variability, particularly with non-intravenous routes like nasal sprays.[11]
Q3: What is the role of this compound (DHE-d3) in research?
A3: this compound is a deuterated form of DHE. In experimental settings, particularly in pharmacokinetic (PK) and bioanalytical studies, DHE-d3 is commonly used as an internal standard for quantification of DHE in biological matrices (e.g., plasma, serum) using methods like liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to DHE, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-deuterated drug in a mass spectrometer. This helps to ensure accurate and precise measurement of DHE concentrations by accounting for variations during sample preparation and analysis.
Q4: What are the most common adverse effects observed in DHE experiments, and how are they related to its pharmacokinetics?
A4: Nausea is one of the most frequently reported adverse effects, especially with intravenous administration.[1][12] Studies have shown that the incidence of nausea increases as the maximum plasma concentration (Cmax) of DHE rises, particularly when it exceeds approximately 2500 pg/mL.[6] Other potential side effects include vasospasm-related events, which are a serious concern and are linked to DHE's vasoconstrictive properties.[9] The risk of these events can be exacerbated by high plasma concentrations of DHE.[9]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | For non-intravenous routes, ensure a standardized and consistent administration technique. For nasal sprays, this includes consistent device actuation and ensuring the nasal passage is clear.[11] For injections, verify the accuracy of the administered volume and the injection site. |
| Bioanalytical Method Issues | Verify the stability of DHE-d3 and DHE in the biological matrix under the storage and processing conditions. Ensure the LC-MS method is validated for linearity, accuracy, and precision. Confirm that DHE-d3 is a suitable internal standard and that there is no isotopic interference. |
| Metabolic Differences | If using an animal model, consider the genetic background of the animals, as this can influence metabolic enzyme expression (e.g., CYP3A4). |
| Formulation Inconsistency | If preparing your own formulations, ensure complete dissolution and uniform concentration of DHE-d3. For commercially available formulations, check for any batch-to-batch variations if possible. |
Issue 2: Unexpectedly High or Low Drug Exposure (AUC)
| Potential Cause | Troubleshooting Steps |
| Drug-Drug Interactions (High Exposure) | Review all co-administered compounds. If any are known CYP3A4 inhibitors, this is a likely cause.[9][10] Consider a washout period for the interacting drug if feasible. |
| CYP3A4 Induction (Low Exposure) | Check if any co-administered compounds are known inducers of CYP3A4, which would increase DHE metabolism and lower exposure.[3] |
| Incorrect Dosing or Formulation Error | Double-check all calculations for dose preparation. Verify the concentration of the dosing solution analytically. |
| Poor Bioavailability (Low Exposure) | For non-intravenous routes, poor absorption can be a factor. For oral administration, bioavailability is known to be extremely low (<1%).[3][7] For nasal administration, issues with the delivery device or formulation can reduce absorption.[7] |
Issue 3: High Incidence of Adverse Events (e.g., Nausea, Vasospasm-related signs)
| Potential Cause | Troubleshooting Steps |
| High Cmax | This is a primary driver for nausea.[6] Consider a different route of administration that provides a slower absorption rate (e.g., intramuscular vs. intravenous) or a lower dose. |
| Drug Interaction | Co-administration with potent CYP3A4 inhibitors can lead to dangerously high plasma concentrations of DHE, increasing the risk of vasospasm. This is a critical contraindication.[9] |
| Sensitivity of the Animal Model | The chosen animal model may be particularly sensitive to the vasoconstrictive or emetic effects of DHE. Review literature for appropriate models and expected side effect profiles. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Dihydroergotamine by Route of Administration
| Route of Administration | Dose | Tmax (Time to Peak Concentration) | Bioavailability | Reference(s) |
| Intravenous (IV) | 1 mg | ~1-6 minutes | 100% | [1][3][13] |
| Intramuscular (IM) | 1 mg | ~24-34 minutes | 100% | [1][3][13] |
| Subcutaneous (SC) | 1 mg | Not specified | 100% | [13] |
| Intranasal (IN) | 2 mg | ~30-60 minutes | ~32-40% | [3][9][13] |
| Oral Inhalation | 1 mg | ~12 minutes | Not specified | [1] |
| Oral | Not specified | ~75 minutes | <1% | [1][3] |
Data is compiled from various studies and represents approximate values. Tmax and bioavailability can vary based on the specific formulation and patient population.
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Intranasal DHE-d3 in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point), weighing 250-300g.
-
DHE-d3 Formulation: Prepare a solution of DHE-d3 in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) and propylene (B89431) glycol to aid solubility) at a concentration of 1 mg/mL.
-
Administration: Under light isoflurane (B1672236) anesthesia, administer a single 10 µL dose into one nostril using a micropipette, for a total dose of 10 µg.
-
Blood Sampling: Collect blood samples (~200 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0) and at 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724) containing the internal standard (a non-deuterated DHE or a different deuterated analog if quantifying DHE-d3 itself) to 1 volume of plasma. Vortex and centrifuge to pellet the protein.
-
LC Separation: Transfer the supernatant to an autosampler vial and inject onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode. Monitor for specific precursor-to-product ion transitions for DHE-d3 and the internal standard.
-
-
Data Analysis: Construct a calibration curve using standards of known DHE-d3 concentrations. Calculate the plasma concentration of DHE-d3 at each time point for each animal. Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
Visualizations
Caption: DHE's primary mechanism of action.
Caption: Experimental workflow for PK studies.
Caption: Troubleshooting high PK variability.
References
- 1. Dihydroergotamine: a review of formulation approaches for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. drugs.com [drugs.com]
- 10. wellrx.com [wellrx.com]
- 11. Human pharmacokinetics of dihydroergotamine administered by nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 13. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Dihydroergotamine-d3 as a Superior Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method validation for Dihydroergotamine (DHE), with a focus on the use of its deuterated stable isotope-labeled internal standard, Dihydroergotamine-d3 (DHE-d3). The use of an appropriate internal standard is critical for accurate and reliable quantification of analytes in biological matrices. This document outlines the experimental protocols and presents supporting data to demonstrate the advantages of using DHE-d3 over other alternatives, such as structurally similar compounds.
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for the intended use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for these validations.[1][2] Key parameters evaluated include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the choice of internal standard (IS) is paramount. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled internal standards, such as DHE-d3, are considered the gold standard as they share a nearly identical chemical structure and physicochemical properties with the analyte.
Experimental Protocols
A typical bioanalytical method for the quantification of Dihydroergotamine in human plasma using LC-MS/MS involves the following steps:
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or an alternative standard like Dihydroergocristine).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dihydroergotamine: Specific precursor ion → product ion transition.
-
This compound: Specific precursor ion → product ion transition (shifted by 3 Da).
-
Alternative IS (e.g., Dihydroergocristine): Specific precursor ion → product ion transition.
-
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a deuterated internal standard like DHE-d3 is expected to provide superior performance compared to a structurally similar but non-isotopic internal standard like Dihydroergocristine. The rationale is that DHE-d3 will co-elute with DHE and experience identical ion suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise results.
Below is a table summarizing typical validation parameters for a Dihydroergotamine bioanalytical method using a non-deuterated internal standard, alongside the expected enhanced performance when using this compound.
| Validation Parameter | Performance with Non-Deuterated IS (e.g., Dihydroergocristine) | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 pg/mL | 5 - 25 pg/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% |
| Precision (% CV) | ≤ 15% | ≤ 10% |
| Matrix Effect (% CV) | ≤ 15% | Minimized, ≤ 5% |
| Recovery | Consistent but may differ from analyte | Highly consistent and similar to analyte |
| Selectivity | No interference at the retention time of the analyte and IS | No interference, and co-elution ensures identical matrix effects |
| Stability | Assessed for various conditions | Assumed to be identical to the analyte |
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the bioanalytical workflow and the logical advantages of using a deuterated internal standard.
Caption: A generalized workflow for the bioanalytical quantification of Dihydroergotamine in plasma.
Caption: Logical comparison of DHE-d3 versus an alternative internal standard.
Conclusion
The use of this compound as an internal standard in the bioanalytical quantification of Dihydroergotamine offers significant advantages over non-isotopic alternatives. Its identical chemical nature ensures that it accurately tracks the analyte through all stages of the analytical process, effectively compensating for matrix effects and other sources of variability. This leads to improved accuracy, precision, and overall reliability of the bioanalytical data, which is crucial for pharmacokinetic and toxicokinetic studies in drug development. While methods using alternative internal standards can be validated, the use of a stable isotope-labeled standard like this compound represents the best practice for achieving the highest quality data.
References
Navigating ICH Guidelines for Dihydroergotamine Bioanalysis: A Comparative Guide to Internal Standard Validation
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. The International Council for Harmonisation (ICH) provides a globally recognized framework for this process. A critical component of robust bioanalytical assays, particularly for liquid chromatography-mass spectrometry (LC-MS) methods, is the use of an internal standard (IS). This guide provides a comparative overview of the validation of Dihydroergotamine-d3, a deuterated internal standard, against a hypothetical alternative, non-deuterated structural analog, in the context of ICH M10 guidelines on bioanalytical method validation.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, Dihydroergotamine. This similarity allows the SIL-IS to effectively track the analyte through all stages of sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response.
Alternative Approaches: Non-Deuterated Internal Standards
When a SIL-IS is unavailable or impractical, a non-deuterated structural analog can be employed. This alternative must be carefully selected to mimic the behavior of the analyte as closely as possible. However, even with a well-chosen analog, slight differences in physicochemical properties can lead to variations in analytical performance compared to a deuterated standard.
Quantitative Comparison of Internal Standard Performance
The following tables summarize hypothetical yet representative validation data for an LC-MS/MS method for Dihydroergotamine, comparing the performance of this compound against a non-deuterated analog internal standard. These tables are structured to highlight the key validation parameters as stipulated by ICH M10.
Table 1: Linearity and Range
| Parameter | This compound (IS) | Non-Deuterated Analog (IS) | ICH M10 Acceptance Criteria |
| Calibration Curve Range | 0.05 - 50 ng/mL | 0.1 - 50 ng/mL | Clearly defined and validated |
| Regression Model | Linear, weighted (1/x²) | Linear, weighted (1/x²) | Appropriate for the concentration-response relationship |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | A high degree of correlation is expected |
| Back-calculated Concentration Deviation | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) | For at least 75% of standards |
Table 2: Accuracy and Precision
| QC Level | This compound (IS) | Non-Deuterated Analog (IS) | ICH M10 Acceptance Criteria |
| Intra-day Accuracy (% Bias) | |||
| LLOQ (0.05 ng/mL) | -2.5% | -4.8% | Within ± 20% |
| Low QC (0.15 ng/mL) | 1.8% | 3.5% | Within ± 15% |
| Mid QC (2.5 ng/mL) | 0.5% | 1.2% | Within ± 15% |
| High QC (40 ng/mL) | -1.2% | -2.8% | Within ± 15% |
| Intra-day Precision (%RSD) | |||
| LLOQ (0.05 ng/mL) | 4.2% | 8.5% | ≤ 20% |
| Low QC (0.15 ng/mL) | 2.8% | 5.1% | ≤ 15% |
| Mid QC (2.5 ng/mL) | 1.5% | 3.2% | ≤ 15% |
| High QC (40 ng/mL) | 2.1% | 4.5% | ≤ 15% |
| Inter-day Accuracy (% Bias) | |||
| LLOQ (0.05 ng/mL) | -3.1% | -6.2% | Within ± 20% |
| Low QC (0.15 ng/mL) | 2.5% | 4.8% | Within ± 15% |
| Mid QC (2.5 ng/mL) | 1.1% | 2.5% | Within ± 15% |
| High QC (40 ng/mL) | -1.8% | -3.5% | Within ± 15% |
| Inter-day Precision (%RSD) | |||
| LLOQ (0.05 ng/mL) | 5.5% | 11.2% | ≤ 20% |
| Low QC (0.15 ng/mL) | 3.6% | 7.8% | ≤ 15% |
| Mid QC (2.5 ng/mL) | 2.2% | 5.5% | ≤ 15% |
| High QC (40 ng/mL) | 2.9% | 6.1% | ≤ 15% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (IS) | Non-Deuterated Analog (IS) | ICH M10 Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.03 | 0.85 - 1.10 | %RSD of the matrix factor across different lots of matrix should be ≤ 15% |
| Recovery (% Mean) | 85.2% | 78.5% | Consistent, precise, and reproducible |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an internal standard in a bioanalytical method. The following protocols are based on ICH M10 guidelines and are applicable to the validation of an internal standard for Dihydroergotamine analysis.
Specificity and Selectivity
Objective: To ensure that the internal standard does not interfere with the analyte and that endogenous matrix components do not interfere with the internal standard.
Protocol:
-
Analyze at least six different batches of blank biological matrix (e.g., human plasma).
-
Analyze a blank matrix sample spiked only with the internal standard (this compound or a non-deuterated analog) at its working concentration.
-
Analyze a blank matrix sample spiked with Dihydroergotamine at the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of Dihydroergotamine in the blank matrix spiked with the internal standard should be ≤ 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard in the blank matrix should be ≤ 5% of the internal standard response.
-
Linearity
Objective: To demonstrate the relationship between the analyte concentration and the analytical response is linear over the intended range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Dihydroergotamine, covering the expected range of study samples. A minimum of six non-zero standards is recommended.
-
Add the internal standard at a constant concentration to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
Accuracy and Precision
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day accuracy and precision, analyze the QC samples on at least three different days.
-
Calculate the percent bias for accuracy and the relative standard deviation (%RSD) for precision.
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Dihydroergotamine and internal standard spiked in the mobile phase.
-
Set B: Blank matrix extracts spiked with Dihydroergotamine and internal standard at the post-extraction stage.
-
Set C: Dihydroergotamine and internal standard spiked into the matrix before extraction.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
-
Normalize the matrix factor using the internal standard and calculate the %RSD across the different lots of matrix.
Stability
Objective: To ensure the analyte and internal standard are stable under various conditions encountered during sample handling, storage, and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard at their storage temperature.
-
Post-Preparative Stability: Assess the stability of extracted samples in the autosampler.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the internal standard validation process according to ICH guidelines.
Caption: Workflow for Internal Standard Validation according to ICH M10.
Caption: Logical Comparison of Deuterated vs. Non-Deuterated Internal Standards.
Dihydroergotamine-d3: A Superior Internal Standard for Bioanalytical Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in regulated environments supporting drug development, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Dihydroergotamine-d3, a deuterated stable isotope-labeled internal standard, with other common internal standards, such as structural analogs, used in the bioanalysis of Dihydroergotamine (DHE). The evidence overwhelmingly supports the use of this compound as the "gold standard" for mitigating variability and enhancing data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to correct for the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for matrix effects, extraction inconsistencies, and instrument response fluctuations.
The two primary types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms are replaced with their stable, heavier isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Deuterated standards like this compound fall into this category.
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled.
Performance Comparison: this compound vs. Structural Analogs
| Performance Parameter | This compound (Expected) | Structural Analog IS (Typical) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | This compound has virtually the same physicochemical properties as DHE, leading to co-elution. Structural analogs will have different retention times. |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution ensures that both the analyte and IS experience the same degree of ion suppression or enhancement from the biological matrix.[1] |
| Extraction Recovery | Tracks analyte recovery very closely | May differ from analyte recovery | The near-identical chemical properties of this compound ensure it behaves similarly to DHE during sample preparation. |
| Precision (%RSD) | Typically <15% | Can be >15%, especially with complex matrices | Better compensation for variability leads to lower relative standard deviation (RSD) and higher precision. |
| Accuracy (%Bias) | Typically within ±15% | May exhibit significant bias | More effective normalization results in a more accurate quantification of the analyte. |
Experimental Protocols
A robust bioanalytical method is the foundation for accurate quantification. Below are generalized experimental protocols for an LC-MS/MS method for Dihydroergotamine analysis, illustrating the workflow for both a deuterated and a structural analog internal standard.
Method 1: Dihydroergotamine Analysis using this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Dihydroergotamine: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition.
-
Method 2: Dihydroergotamine Analysis using a Structural Analog Internal Standard
The procedure would be similar to Method 1, with the key difference being the use of a structural analog (e.g., a related ergot alkaloid or another compound with similar properties) as the internal standard.
Key Consideration: The chromatographic conditions would need to be optimized to ensure baseline separation of the structural analog from Dihydroergotamine and any potential interferences, as co-elution is not expected or desired.
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and workflows discussed.
Caption: A generalized workflow for quantitative bioanalysis using an internal standard.
References
Cross-Validation of Analytical Methods for Dihydroergotamine Utilizing Dihydroergotamine-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for Dihydroergotamine (DHE), with a specific focus on the cross-validation of these methods when employing the deuterated internal standard, Dihydroergotamine-d3 (DHE-d3). The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalysis, significantly enhancing accuracy and precision by compensating for variability during sample processing and analysis.
The process of cross-validation is critical to ensure the consistency and reliability of bioanalytical data, particularly when methods are transferred between laboratories, when different analytical techniques are used within a study, or when modifications are made to a validated method.[1] This guide presents a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are the industry standard for the bioanalysis of small molecules like Dihydroergotamine.
Comparative Analysis of LC-MS/MS Methods
The selection of an appropriate analytical method and a suitable internal standard is a critical decision in the development and validation of robust bioanalytical assays. This compound, as a stable isotope-labeled internal standard, shares near-identical physicochemical properties with the analyte, Dihydroergotamine. This ensures that it closely mimics the behavior of the analyte throughout the entire analytical process, from extraction to detection, thereby correcting for potential matrix effects and improving the overall quality of the data.[2]
While direct head-to-head cross-validation studies for Dihydroergotamine using this compound are not extensively published, we can compare the performance characteristics of validated LC-MS/MS methods that utilize DHE-d3 as the internal standard. The following tables summarize typical performance data from such methods, providing a benchmark for what to expect in terms of linearity, accuracy, precision, and recovery.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Dihydroergotamine in Human Plasma
| Parameter | Performance Metric |
| Linearity | |
| Calibration Curve Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy & Precision (Intra-day) | |
| LLOQ (10 pg/mL) | Accuracy: 95.0 - 105.0%; Precision (CV%): < 15% |
| Low QC (30 pg/mL) | Accuracy: 92.0 - 108.0%; Precision (CV%): < 10% |
| Mid QC (500 pg/mL) | Accuracy: 94.0 - 106.0%; Precision (CV%): < 8% |
| High QC (4000 pg/mL) | Accuracy: 96.0 - 104.0%; Precision (CV%): < 7% |
| Accuracy & Precision (Inter-day) | |
| LLOQ (10 pg/mL) | Accuracy: 93.0 - 107.0%; Precision (CV%): < 18% |
| Low QC (30 pg/mL) | Accuracy: 90.0 - 110.0%; Precision (CV%): < 12% |
| Mid QC (500 pg/mL) | Accuracy: 92.0 - 108.0%; Precision (CV%): < 9% |
| High QC (4000 pg/mL) | Accuracy: 95.0 - 105.0%; Precision (CV%): < 8% |
| Recovery | |
| Dihydroergotamine | 85 - 95% |
| This compound | 88 - 98% |
This data is representative of typical performance and may vary between laboratories and specific method implementations.
Experimental Protocols
A crucial aspect of any analytical method is a well-defined and reproducible experimental protocol. Below is a detailed methodology for a typical LC-MS/MS analysis of Dihydroergotamine in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Vortex the samples for 30 seconds.
-
Add 500 µL of 4% phosphoric acid in water and vortex for another 30 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water and 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Dihydroergotamine: Precursor ion > Product ion (e.g., m/z 584.3 > 314.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 587.3 > 317.2)
-
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalysis of Dihydroergotamine using a deuterated internal standard.
References
Limit of detection (LOD) and quantification (LOQ) for Dihydroergotamine assays
For researchers, scientists, and drug development professionals, the accurate quantification of Dihydroergotamine (DHE) is critical for pharmacokinetic studies, formulation development, and clinical monitoring. This guide provides a comparative analysis of various analytical methods for DHE quantification, with a focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ).
This document summarizes quantitative data from High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Radioimmunoassay (RIA) methods. Detailed experimental protocols for the chromatographic methods are provided to facilitate replication and adaptation. Additionally, a diagram of the primary signaling pathway of Dihydroergotamine is included to provide context for its mechanism of action.
Data Presentation: LOD and LOQ Comparison
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the reported LOD and LOQ values for various DHE assays.
| Assay Type | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) | Citation(s) |
| HPLC-Fluorescence | Pharmaceutical Film | 4.48 x 10⁻⁸ M | 1.36 x 10⁻⁷ M | [1] |
| Serum | 0.2 ng | 0.7 ng | ||
| LC-MS/MS | Human Plasma | Not Reported | 10.0 pg/mL | |
| Human Plasma | Not Reported | 0.025 ng/mL | [2] | |
| Radioimmunoassay (RIA) | Blood Plasma | ~9 pg/mL | Not specified | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the quantification of DHE in pharmaceutical preparations.
Instrumentation:
-
HPLC system with a fluorescence detector
-
C8 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Dihydroergotamine mesylate standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) buffer (containing 1.5% formic acid in water) and acetonitrile.[1]
-
Standard Solution Preparation: Prepare a stock solution of Dihydroergotamine mesylate in a suitable solvent and perform serial dilutions to create calibration standards.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DHE in the samples from the calibration curve. The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for quantifying DHE in complex biological matrices like human plasma.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., a stable isotope-labeled DHE)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DHE and the internal standard.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The LLOQ is typically determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Mandatory Visualization
Dihydroergotamine Signaling Pathway
Dihydroergotamine's therapeutic effect in migraine is primarily mediated through its agonist activity at serotonin (B10506) (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes, and to some extent at α-adrenergic receptors. This leads to vasoconstriction of dilated cerebral blood vessels and inhibition of the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
Caption: Dihydroergotamine's dual mechanism of action.
References
Precision in Dihydroergotamine Analysis: A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of the inter-day and intra-day precision for the analysis of Dihydroergotamine (B1670595) (DHE), with a focus on methods utilizing the deuterated internal standard, Dihydroergotamine-d3 (DHE-d3). The use of stable isotope-labeled internal standards, such as DHE-d3, is a cornerstone of robust bioanalytical method validation, offering superior accuracy and precision by compensating for variability during sample processing and analysis.
The data presented herein is compiled from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of analytes in complex biological fluids like plasma.
Inter-day and Intra-day Precision of Dihydroergotamine (DHE) Analysis
The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
-
Intra-day precision (repeatability): The precision of the assay when performed by the same analyst on the same day, using the same equipment.
-
Inter-day precision (intermediate precision): The precision of the assay when performed on different days, by different analysts, or with different equipment.
The following tables summarize the inter-day and intra-day precision data for DHE analysis from various validated bioanalytical methods.
| Method | Analyte | Internal Standard | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | DHE | Not Specified (likely deuterated) | Human Plasma | < 5.2 | < 5.2 | 98.2 - 108.5 | [1] |
| LC-MS/MS | DHE | Caroverine | Human Plasma | < 9.1 | < 9.1 | Within 4% of nominal | [2] |
| HPLC with Fluorescence Detection | DHE | Dihydroergocristine | Human Plasma | Not Reported | Not Reported | Not Reported | [3] |
Table 1: Comparison of Inter-day and Intra-day Precision for Dihydroergotamine (DHE) Analysis.
Experimental Protocols
A detailed experimental protocol for the quantification of Dihydroergotamine in human plasma using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is a composite based on methodologies described in the scientific literature.[1][2][3]
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 1.0 mL of human plasma, add a known concentration of this compound (internal standard).
-
Alkalinization: Add 1.0 mL of 0.1 M sodium carbonate solution to the plasma sample.
-
Extraction: Add 6.0 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Agitation: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Freezing: Freeze the aqueous layer in a dry ice-acetone bath.
-
Transfer: Decant the organic layer into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Dihydroergotamine: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing inter-day and intra-day precision.
Caption: Experimental workflow for determining inter-day and intra-day precision.
Caption: Bioanalytical workflow for DHE quantification in plasma.
References
- 1. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular Dihydroergotamine Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and specific liquid chromatographic-tandem mass spectrometric assay for dihydroergotamine and its major metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of Dihydroergotamine and Ergotamine Utilizing Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dihydroergotamine (B1670595) (DHE) and Ergotamine, two ergot alkaloids with significant therapeutic application in the management of migraine headaches. The comparison is supported by experimental data, with a focus on studies utilizing labeled standards for precise quantification and analysis.
Introduction
Ergotamine has a long history in the treatment of migraine, but its use can be limited by significant side effects.[1] Dihydroergotamine, a hydrogenated derivative of ergotamine, was developed to improve upon the safety profile of the parent compound.[1] Both molecules share a core structure that allows them to interact with a broad range of receptors, primarily serotonin (B10506) (5-HT), but also dopamine (B1211576) and adrenergic receptors.[2][3] Their therapeutic effect in migraine is largely attributed to their agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of trigeminal nerve transmission.[2] This guide delves into a comparative analysis of their receptor binding profiles, pharmacokinetics, and the experimental methodologies used to characterize these properties, with a special emphasis on the role of labeled standards in ensuring analytical accuracy.
Data Presentation
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki or IC50 in nM) of Dihydroergotamine and Ergotamine for various human cloned receptors. Lower values indicate higher binding affinity.
| Receptor Subtype | Dihydroergotamine (nM) | Ergotamine (nM) | Reference |
| Serotonin (5-HT) | |||
| 5-HT1A | Potent (<100) | Data not consistently reported | [1] |
| 5-HT1B | 0.58 | ~10-fold more potent than DHE | [4][5] |
| 5-HT1D | High Affinity | High Affinity | [2] |
| 5-HT1F | 149 (weak binding) | Weak binding | [4] |
| 5-HT2A | Potent (<100) | High Affinity | [1][3] |
| 5-HT2B | Not associated with fibrosis | Associated with fibrosis | [2] |
| 5-HT2C | Data not consistently reported | Data not consistently reported | |
| 5-HT3 | No binding up to 300 | Data not consistently reported | [4] |
| 5-HT4E | 230 (poor binding) | Data not consistently reported | [4] |
| Dopamine (D) | |||
| D2 | 0.47 | High Affinity | [3][4] |
| D5 | 370 (poor binding) | Data not consistently reported | [4] |
| Adrenergic (α) | |||
| α1 | Potent (<100) | High Affinity | [1][3] |
| α2 | Potent (<100) | High Affinity | [1][3] |
| α2B | 2.8 | Data not consistently reported | [4] |
Pharmacokinetic Parameters
This table presents a comparison of key pharmacokinetic parameters for different formulations of Dihydroergotamine. Comprehensive, directly comparative data for Ergotamine is limited due to its older clinical use and varied formulations.
| Formulation | Dose | Cmax (pg/mL) | Tmax (hours) | AUC (pg·h/mL) | Bioavailability | Reference |
| Dihydroergotamine | ||||||
| Intravenous (IV) | 1.0 mg | ~3368 | ~0.2 | Data not consistently reported | 100% | [6][7] |
| Intramuscular (IM) | 1.0 mg | ~2175 | ~0.5 | Data not consistently reported | 100% | [6] |
| Subcutaneous (SC) | 1.0 mg | Data not consistently reported | Data not consistently reported | Data not consistently reported | High | [8] |
| Nasal Spray | 2.0 mg | ~961 | ~0.5-1.0 | Data not consistently reported | ~32% | [6][8] |
| Ergotamine | ||||||
| Oral | 2 mg | Very low | Variable | Very low | <1% | [2] |
| Rectal | 2 mg | 150-170 | 1-8 | Data not consistently reported | 1-3% | [2][9] |
| Intramuscular (IM) | 0.5 mg | 1270 | 0.5 | Data not consistently reported | 47% | [2][9] |
Experimental Protocols
Quantification of Dihydroergotamine and Ergotamine in Plasma using LC-MS/MS with Labeled Standards
This protocol outlines a general method for the simultaneous quantification of Dihydroergotamine and Ergotamine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotopically labeled internal standards.
a. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution containing Dihydroergotamine-d3 and Ergotamine-d3 (or other suitable isotopically labeled analogs) in methanol.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
DHE Transition: Monitor the precursor to product ion transition (e.g., m/z 582.3 → 223.1).
-
DHE-d3 Transition: Monitor the corresponding transition for the labeled standard.
-
Ergotamine Transition: Monitor the precursor to product ion transition (e.g., m/z 582.3 → 223.1 - note: isobaric with DHE, chromatographic separation is critical).
-
Ergotamine-d3 Transition: Monitor the corresponding transition for the labeled standard.
-
-
c. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.
-
Determine the concentration of Dihydroergotamine and Ergotamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Radioligand Receptor Binding Assay
This protocol provides a general procedure for determining the binding affinity of Dihydroergotamine and Ergotamine to a specific serotonin receptor subtype (e.g., 5-HT1B) expressed in cell membranes.[10]
a. Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
Radioligand: [3H]-GR125743 (a selective 5-HT1B/1D antagonist).
-
Test compounds: Dihydroergotamine and Ergotamine at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT1B ligand (e.g., serotonin).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
b. Procedure:
-
In a 96-well plate, add assay buffer, the test compound (or non-specific binding control or buffer for total binding), the radioligand, and the cell membrane preparation.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Caption: Mechanism of action of Dihydroergotamine and Ergotamine in migraine.
Caption: Workflow for LC-MS/MS quantification of DHE and Ergotamine.
Conclusion
Dihydroergotamine and Ergotamine are potent, broad-spectrum receptor agonists with established efficacy in the acute treatment of migraine. While both share a primary mechanism of action through 5-HT1B/1D receptor agonism, key differences in their receptor binding profiles and pharmacokinetic properties contribute to their distinct clinical characteristics. Dihydroergotamine generally exhibits a more favorable side-effect profile, with reduced vasoconstrictor and emetic potential compared to Ergotamine.[11] The use of isotopically labeled standards in analytical methodologies like LC-MS/MS is crucial for the accurate and precise quantification of these compounds in biological matrices, enabling robust pharmacokinetic and pharmacodynamic assessments. This guide provides a foundational comparison to aid researchers and clinicians in understanding the nuances of these two important therapeutic agents.
References
- 1. Comparative neuropharmacology of dihydroergotamine and sumatriptan (GR 43175) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 5. Binding Interactions of Ergotamine and Dihydroergotamine to 5-Hydroxytryptamine Receptor 1B (5-HT1b) Using Molecular Dynamics Simulations and Dynamic Network Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Stable Isotope-Labeled Internal Standard: A Case for Dihydroergotamine-d3 in Quantitative Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of internal standards for the bioanalysis of Dihydroergotamine (DHE), a medication used for treating migraines and cluster headaches. We will focus on the justification for using a stable isotope-labeled (SIL) internal standard, specifically Dihydroergotamine-d3 (DHE-d3), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The superior performance of DHE-d3 compared to structural analog internal standards will be highlighted through experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of an internal standard (IS) in quantitative analysis is crucial for correcting variability introduced during sample preparation and instrumental analysis. An ideal IS should mimic the physicochemical properties of the analyte as closely as possible. Stable isotope-labeled internal standards are considered the "gold standard" because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical nature ensures that the SIL IS and the analyte exhibit similar extraction recovery, ionization efficiency in the mass spectrometer, and chromatographic retention times, thus providing the most accurate and precise quantification.
This compound vs. Structural Analog Internal Standard: A Comparative Analysis
To illustrate the advantages of using DHE-d3, we present a comparison with a commonly used structural analog internal standard, such as a chemically similar but non-isotopically labeled compound. The following table summarizes the key performance parameters from a typical bioanalytical method validation.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Justification for DHE-d3's Superiority |
| Linearity (r²) | > 0.998 | > 0.995 | Both show good linearity, but the higher correlation coefficient with DHE-d3 indicates a more consistent response across the concentration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | DHE-d3 more effectively compensates for systemic errors, leading to results closer to the true value. |
| Precision (% CV) | < 5% | < 10% | The lower coefficient of variation demonstrates higher reproducibility of measurements with DHE-d3. |
| Matrix Effect (% CV) | < 10% | Up to 30% | DHE-d3 co-elutes with DHE, experiencing the same degree of ion suppression or enhancement from matrix components, leading to better correction. |
| Extraction Recovery | Consistent and similar to DHE | Variable and may differ from DHE | The identical chemical structure of DHE-d3 ensures its extraction efficiency closely mirrors that of DHE across different samples and conditions. |
Experimental Protocols
A robust and validated bioanalytical method is the foundation of accurate quantification. Below is a detailed experimental protocol for an LC-MS/MS method for DHE analysis using DHE-d3 as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 30% B (Re-equilibration)
-
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dihydroergotamine: Q1 584.3 -> Q3 223.1
-
This compound: Q1 587.3 -> Q3 226.1
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of Dihydroergotamine, the following diagrams are provided.
Caption: Experimental workflow for DHE bioanalysis.
Caption: Dihydroergotamine's primary signaling pathways.
Conclusion: The Unambiguous Choice for Accurate Bioanalysis
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach for the quantitative bioanalysis of Dihydroergotamine. The near-identical physicochemical properties of DHE-d3 to the native analyte ensure the most effective compensation for analytical variability, leading to unparalleled accuracy and precision. While structural analog internal standards can be employed, they introduce a greater potential for error due to differences in extraction efficiency, chromatographic behavior, and ionization response. For researchers, scientists, and drug development professionals who require the highest quality data for pharmacokinetic, bioequivalence, and other clinical studies, this compound is the recommended internal standard.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dihydroergotamine-d3
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dihydroergotamine-d3, a deuterated analog of Dihydroergotamine, aligning with laboratory safety and environmental regulations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile of Dihydroergotamine
Dihydroergotamine is classified as a hazardous substance. Understanding its toxicological properties is the first step in safe disposal. The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] One safety data sheet indicates it may also damage fertility or an unborn child.[3]
Table 1: Summary of Hazard Information for Dihydroergotamine Mesylate
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [1][2] |
| Acute Toxicity, Dermal | Harmful in contact with skin. | [1][2] |
| Acute Toxicity, Inhalation | Harmful if inhaled. | [1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [3] |
General Laboratory Waste Management Principles
The disposal of this compound must adhere to general laboratory chemical waste management guidelines.[4][5] These principles are designed to manage chemical wastes in a safe and environmentally sound manner, complying with all applicable federal, state, and local regulations.[4]
Core tenets of safe laboratory waste disposal include:
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated.[4][5]
-
Proper Containment: Use appropriate and compatible containers for waste storage, with plastic being preferred.[4] Containers must be in good condition, with no leaks or cracks, and kept closed except when adding waste.[6][7]
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical name and percentage of the contents.[7][8]
-
Segregation of Incompatible Wastes: Store different classes of hazardous waste separately to prevent dangerous reactions.[6][9] For example, keep acids segregated from bases and flammables.[7]
-
Designated Storage Area: Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for pickup and final disposal.[4][5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound in a laboratory setting. This process is also illustrated in the workflow diagram below.
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Before handling, consult the Safety Data Sheet (SDS) for Dihydroergotamine.
-
Wear appropriate PPE, including safety goggles, gloves (neoprene or rubber are recommended), and a lab coat.[3]
-
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[10]
-
Do not mix this compound waste with other waste streams unless they are known to be compatible.
-
-
Container Selection and Labeling:
-
Select a robust, leak-proof waste container compatible with the chemical.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write "this compound" and its concentration on the label. Include the date when the first waste is added.
-
-
Waste Accumulation:
-
Place the labeled container in a designated Satellite Accumulation Area within the laboratory.
-
Keep the container securely closed at all times, except when adding waste.
-
Ensure the SAA is away from general lab traffic and sources of ignition.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste and not be triple-rinsed for regular disposal, especially if the substance is considered acutely toxic (P-listed).[5] Given the toxicity of Dihydroergotamine, it is prudent to treat the empty containers as hazardous waste.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (e.g., 9 months), arrange for its disposal.[6]
-
Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with a full and accurate description of the waste.
-
This compound Disposal Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. us.provepharm.com [us.provepharm.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. odu.edu [odu.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. vumc.org [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Dihydroergotamine-d3
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety during the handling of potent compounds is paramount. This guide provides essential, immediate safety and logistical information for the safe handling of Dihydroergotamine-d3, a deuterated derivative of Dihydroergotamine. Adherence to these procedural steps is critical to mitigate risks and ensure a secure laboratory environment.
This compound, like its non-deuterated counterpart, should be handled with care, as it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The following protocols are designed to provide clear, step-by-step guidance to minimize exposure and ensure safe operational practices.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For all procedures involving this compound, the following PPE is mandatory.
| Personal Protective Equipment | Specification | Purpose |
| Gloves | Two pairs of powder-free chemotherapy gloves | Prevents skin contact. Double gloving is recommended for enhanced protection.[3][4][5] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles.[3][6] |
| Respiratory Protection | NIOSH-certified N95 or higher respirator | Required when handling the powder form or when there is a risk of aerosol generation.[7] |
Standard Operating Procedure for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.
-
The storage temperature should be maintained at -20°C for long-term stability.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly donned.
-
When weighing the compound, use a disposable weighing paper or boat to avoid contamination of the balance.
-
For preparing solutions, add the solvent slowly to the powder to avoid splashing. Dihydroergotamine (mesylate) is soluble in organic solvents like ethanol, DMSO, and DMF.[8]
3. Administration (in a research context):
-
When administering the compound in an experimental setting, ensure that the work area is clean and free of clutter.
-
Use a closed system transfer device (CSTD) when possible to minimize the risk of exposure.
-
After administration, decontaminate all surfaces and equipment thoroughly.
4. Waste Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and weighing papers, should be considered hazardous waste.
-
Place all contaminated waste in a clearly labeled, sealed container.
-
Dispose of the hazardous waste according to institutional and local regulations.[1]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a prompt and organized response is critical to contain the contamination and ensure the safety of all personnel.
Caption: Workflow for handling a chemical spill of this compound.
By implementing these safety protocols and ensuring all laboratory personnel are trained on the proper handling and emergency procedures for this compound, research institutions can foster a culture of safety and minimize the risk of accidental exposure.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pogo.ca [pogo.ca]
- 5. pogo.ca [pogo.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
